2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVLQDEIIUIQG-NXVJRICRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447897 | |
| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-62-3 | |
| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13096-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with a summary of its potential applications in drug development.
Core Properties
This compound is a benzyl-protected derivative of D-glucono-δ-lactone, widely utilized in carbohydrate chemistry as a key intermediate for the synthesis of glycosides and other complex carbohydrate structures.[1][2] Its benzyl protecting groups enhance its stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13096-62-3 | [3][4] |
| Molecular Formula | C₃₄H₃₄O₆ | [3] |
| Molecular Weight | 538.63 g/mol | [3] |
| Appearance | White to off-white solid or oil | [1] |
| Density | 1.22 g/cm³ | [1] |
| Boiling Point | 677.7 °C | [1] |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [5] |
| Storage Conditions | 2-8 °C | [4] |
Spectroscopic Data
The structural integrity of this compound is typically confirmed using various spectroscopic techniques.
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 20H, aromatic), 5.12 (d, J = 12 Hz, 1H, lactone proton) | |
| ¹³C NMR (CDCl₃) | 170.2 ppm (C=O lactone), 75–85 ppm (benzyl ethers) | |
| FTIR | Strong absorption at 1750 cm⁻¹ (lactone C=O stretch) and 1100 cm⁻¹ (C-O-C ether) |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the oxidation of the readily available 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
Synthetic Workflow
The overall workflow for the synthesis and purification is depicted below.
Experimental Protocol: Oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose
This protocol describes a common method for the synthesis of this compound via Swern oxidation.[6][7][8]
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranose
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
3 Å Molecular Sieves (optional)
Procedure:
-
To a solution of oxalyl chloride (5 mmol) in CH₂Cl₂ (1 mL) at -78 °C under an inert atmosphere (N₂), add a solution of DMSO (10 mmol) in CH₂Cl₂ (1 mL) dropwise.
-
After stirring for 15 minutes, slowly add a solution of 2,3,4,6-tetra-O-benzyl-D-glucopyranose in CH₂Cl₂ (3 mL) dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add Et₃N (15 mmol) dropwise and continue stirring for another 30 minutes at -78 °C.
-
Slowly warm the reaction to room temperature.
-
The reaction mixture is then typically subjected to an aqueous work-up to isolate the crude product.
Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization to yield the pure lactone.
Materials:
-
Crude this compound
-
Ethanol
-
Hexane or Cyclohexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hexane or cyclohexane to the hot solution until it becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Methods
The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC).
HPLC Analysis Workflow
The general workflow for HPLC analysis is outlined below.
Experimental Protocol: HPLC Purity Analysis
This protocol provides a typical method for the HPLC analysis of the target compound.[9][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.[9]
Procedure:
-
Prepare a sample solution of the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[9]
-
Set the flow rate to 1.0 mL/min.[9]
-
Set the UV detection wavelength to 254 nm.[9]
-
Inject 10 µL of the sample solution.[9]
-
Analyze the resulting chromatogram to determine the purity based on the peak area percentage of the main component.
Biological Activity and Potential Applications
This compound has been reported to exhibit potential antitumor and antiviral activities.[5]
Antitumor and Antiviral Activity
The biological activity of this compound is believed to stem from its ability to inhibit enzymes involved in the biosynthesis of nucleic acids.[5] This inhibition disrupts the replication of cancer cells and viruses.
Hypothetical Mechanism of Action
While the specific molecular targets have not been fully elucidated, a plausible mechanism of action involves the inhibition of key enzymes in the nucleic acid synthesis pathway. This could potentially lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Applications in Drug Development
The unique chemical structure and biological activity of this compound make it a valuable molecule in drug development.
-
Intermediate for Glycoside Synthesis: It serves as a crucial building block for the synthesis of various glycosides, which are important components of many therapeutic agents.[2]
-
Protecting Group in Organic Synthesis: The benzyl groups act as effective protecting groups for the hydroxyl functionalities, allowing for selective chemical modifications at other parts of a molecule.[1]
-
Scaffold for Novel Therapeutics: Its demonstrated antitumor and antiviral properties suggest that it could be used as a scaffold for the development of new anticancer and antiviral drugs.[5]
Further research is warranted to fully elucidate the mechanism of action and to explore the full therapeutic potential of this promising compound.
References
- 1. This compound | 13096-62-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 13096-62-3 | MT04993 [biosynth.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. chemsynlab.com [chemsynlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone: Structure, Stereochemistry, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone, a pivotal intermediate in carbohydrate chemistry and drug discovery. This document details its chemical structure, stereochemistry, physicochemical properties, synthesis, and its significant role in the development of therapeutic agents, particularly SGLT2 inhibitors.
Chemical Structure and Stereochemistry
This compound is a protected derivative of D-glucono-δ-lactone. The core structure is a six-membered ring, a δ-lactone, derived from D-gluconic acid. The stereochemistry is inherited from D-glucose, with specific configurations at the chiral centers. The hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl ethers, which are stable under a variety of reaction conditions, making this molecule a versatile building block in organic synthesis.
The IUPAC name for this compound is (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-(benzyloxymethyl)tetrahydropyran-2-one.[1]
Molecular Formula: C₃₄H₃₄O₆[1][2]
Molecular Weight: 538.63 g/mol [1]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. While some specific experimental values are available, detailed NMR data for the lactone is not extensively reported in publicly available literature. The provided NMR data is for the closely related precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, which is useful for monitoring the starting material in the synthesis of the target lactone.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White solid or colorless to pale yellow syrup/oil | [2][3] |
| Boiling Point | 677.7 °C | [3] |
| Density | 1.22 g/cm³ | [3] |
| Solubility | Soluble in dichloromethane, THF, and DMF; insoluble in water. | [4] |
| Storage | Store at 2-8 °C | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| Optical Rotation | [α]D: +78.0° to +82.0° (c=1, CHCl₃) | [5] |
| ¹H NMR (of precursor) | Aromatic protons: δ 7.25–7.35 (m, 20H); Anomeric proton (lactone): δ 5.12 (d, J = 12 Hz, 1H) | [6] |
| ¹³C NMR (of precursor) | Lactone C=O: δ 170.2 ppm; Benzyl ethers: δ 75–85 ppm | [6] |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the oxidation of the anomeric hydroxyl group of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The Swern oxidation is a widely used and efficient method for this transformation.
Protocol: Swern Oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether or THF
-
3 Å molecular sieves (optional)
Procedure:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 to 2.0 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.0 to 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the temperature remains below -60 °C. Stir the mixture for 15-30 minutes.
-
Alcohol Addition: Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction for 30-60 minutes at this temperature.
-
Base Quenching: Add triethylamine or DIPEA (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate may form. Continue stirring at -78 °C for 30 minutes.
-
Warm-up and Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Dilute the mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a white solid or syrup.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably the class of anti-diabetic drugs known as SGLT2 inhibitors.
Synthesis of SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. SGLT2 inhibitors block this transporter, leading to the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.
This compound serves as the key starting material for the synthesis of the C-aryl glucoside core of many SGLT2 inhibitors, such as Dapagliflozin, Canagliflozin, and Empagliflozin. The synthesis involves the addition of an organometallic aryl species to the lactone, followed by reduction of the resulting lactol and deprotection of the benzyl groups.
SGLT2 Inhibitor Mechanism of Action
The final SGLT2 inhibitor drug, synthesized from the lactone intermediate, exerts its therapeutic effect by inhibiting the SGLT2 protein in the kidneys. This leads to a cascade of physiological effects that are beneficial for patients with type 2 diabetes and heart failure.
Potential in GLUT Transporter-Mediated Drug Delivery
Glucose transporters (GLUTs) are overexpressed in many types of cancer cells to meet their high energy demands. This characteristic can be exploited for targeted drug delivery. By attaching a glucose-based molecule, like a derivative of this compound, to a cytotoxic drug, the resulting conjugate can be selectively taken up by cancer cells via GLUTs. This strategy aims to increase the drug concentration at the tumor site while minimizing systemic toxicity.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of carbohydrate chemistry and drug development. Its well-defined stereochemistry and the stability of its benzyl protecting groups make it an ideal starting material for the synthesis of complex molecules. Its most prominent application to date is in the production of SGLT2 inhibitors, a successful class of drugs for the treatment of type 2 diabetes. Furthermore, its potential use in the development of targeted cancer therapies highlights its continued importance in medicinal chemistry research. This guide provides essential data and protocols to aid researchers in utilizing this key building block for their scientific endeavors.
References
- 1. This compound | 13096-62-3 | MT04993 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound | 13096-62-3 | Benchchem [benchchem.com]
Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS 13096-62-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and reported biological activities of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS No. 13096-62-3). This benzyl-protected gluconolactone derivative is a key intermediate in carbohydrate chemistry and has garnered interest for its potential therapeutic applications.
Chemical Information and Physical Properties
This compound is a derivative of D-glucono-δ-lactone where the hydroxyl groups are protected by benzyl ethers. This protection enhances its solubility in organic solvents and makes it a versatile building block in organic synthesis.[1]
| Property | Value | Reference(s) |
| CAS Number | 13096-62-3 | [2] |
| IUPAC Name | (3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | [3] |
| Synonyms | Tetra-O-benzyl-δ-D-gluconolactone, 2,3,4,6-Tetra-O-benzyl-D-gluconic acid-delta-lactone | [2] |
| Molecular Formula | C₃₄H₃₄O₆ | [2] |
| Molecular Weight | 538.63 g/mol | [2] |
| Appearance | Colorless to off-white powder or pale yellow syrup/viscous liquid. | [1][4] |
| Boiling Point | 677.6-677.7 °C | [3][5] |
| Density | 1.22 g/cm³ | [3] |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [4] |
| Storage | Store at 2-8 °C or 10-25 °C in a well-closed container. |
Synthesis Protocols
Two primary synthetic routes for this compound are commonly reported.
Oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose
This method involves the oxidation of the anomeric hydroxyl group of the corresponding protected glucose.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose in a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete overnight, though some procedures report up to 42 hours.[4]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. This may involve dilution with an organic solvent (e.g., dichloromethane) and washing with water and brine to remove DMSO and other water-soluble impurities.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure lactone.[4] Yields are reported to be high, ranging from 84% to 99%.[3][4]
Benzylation of D-glucono-δ-lactone
This route involves the direct benzylation of the unprotected lactone.
Experimental Protocol:
-
Reaction Setup: In a flask containing anhydrous toluene, add D-glucono-δ-lactone and a Lewis acid catalyst, such as zinc chloride.
-
Reagent Addition: Add benzyl alcohol to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and perform a suitable aqueous work-up to remove the catalyst and other impurities.
-
Purification: The crude product is purified by recrystallization to afford the final product.[4]
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of this compound.[4]
| Analytical Technique | Purpose | Typical Observations/Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase chromatography is commonly used. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns with a mobile phase of acetonitrile/water or methanol/water are effective for separating protected carbohydrates. UV detection at 254 nm is suitable due to the benzyl groups. |
| Gas Chromatography (GC) | Purity determination. | Can be used as an alternative to HPLC for purity analysis.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: Shows characteristic signals for the aromatic protons of the benzyl groups (typically in the range of 7.10-7.40 ppm) and the protons of the gluconolactone ring. ¹³C NMR: Displays signals for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the sugar backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The spectrum will show characteristic absorption bands for the C=O stretch of the lactone, C-O stretches of the ethers, and the aromatic C-H and C=C stretches of the benzyl groups.[4] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.[4] |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.[4] The proposed mechanisms of action primarily involve the inhibition of key enzymes.
Inhibition of Glycogen Phosphorylase
One of the key reported activities is the inhibition of glycogen phosphorylase, a crucial enzyme in glycogen metabolism.[3] This inhibition suggests potential applications in managing metabolic disorders like diabetes.[3] The mechanism is believed to involve the binding of the gluconolactone derivative to the active site of the enzyme, competing with the natural substrate, glucose-1-phosphate.
Caption: Inhibition of Glycogen Phosphorylase by competitive binding to the active site.
Inhibition of Nucleic Acid Biosynthesis
The compound is also believed to exert its antitumor and antiviral effects by inhibiting enzymes involved in the biosynthesis of nucleic acids.[4] This disrupts the replication and proliferation of cancer cells and viruses. The precise molecular targets within these pathways have not been fully elucidated.
Caption: Proposed inhibition of nucleic acid synthesis pathways.
Applications in Research and Development
This compound serves as a valuable intermediate in a variety of synthetic applications:
-
Synthesis of C-Glycosides: It is a key starting material for the stereoselective synthesis of C-glycosyl compounds.[3]
-
Intermediate for Drug Synthesis: It is used in the synthesis of therapeutic agents, including the SGLT2 inhibitor tofogliflozin.[5]
-
Protecting Group Chemistry: The benzyl groups can be removed under specific conditions, making it a useful protected precursor in multi-step syntheses of complex carbohydrates.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.[5] The compound should be stored away from strong oxidizing agents.[5] Preliminary studies suggest low toxicity, but a comprehensive toxicological profile has not been established.[4]
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to D-glucono-1,5-lactone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of D-glucono-1,5-lactone derivatives, focusing on their synthesis, biological activities as enzyme inhibitors, and potential applications in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to offer a thorough resource for professionals in the field.
Introduction: The Versatile Scaffold of D-glucono-1,5-lactone
D-glucono-1,5-lactone (GDL), also known as gluconolactone, is a cyclic ester of D-gluconic acid, which is an oxidized derivative of glucose.[1][2] While commonly used in the food and cosmetics industries as an acidifier, sequestrant, and moisturizing agent, its rigid pyranose-like ring structure makes it an excellent and versatile scaffold for the synthesis of carbohydrate mimetics and pharmacologically active molecules.[2][3][4] In aqueous solutions, GDL exists in equilibrium with gluconic acid.[5][6] The modification of this core structure has led to the development of potent enzyme inhibitors with significant therapeutic potential against a range of diseases, including neurodegenerative disorders, diabetes, cancer, and infectious diseases.[7][8] This guide explores the chemical strategies used to create these derivatives and evaluates their biological significance.
Synthesis of D-glucono-1,5-lactone Derivatives
The synthesis of D-glucono-1,5-lactone derivatives often begins with D-glucose or its derivatives, which are chemically modified to introduce new functional groups and create novel structures with specific biological targets.[7][8][9] These syntheses can involve multiple steps of protection, functionalization, oxidation, and deprotection to yield the final active compounds.
A key strategy involves the modification of D-glucosamine to produce 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives. These compounds have shown significant promise as inhibitors of human O-GlcNAcase (OGA), an enzyme implicated in several chronic diseases.[7] Another approach focuses on substitutions at the C-4 position to create S- or N-glycomimetics with a galacto configuration, which have been identified as inhibitors of microbial enzymes like β-galactofuranosidase.[8]
Caption: General workflow for the synthesis of sulfonylhydrazone derivatives.
Experimental Protocol: Synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazones
This protocol is adapted from the synthesis described for potent human OGA and HexB enzyme inhibitors.[7]
Step 1: Condensation of N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine with Arenesulfonylhydrazines
-
Dissolve N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine (1.0 eq) in an appropriate solvent such as methanol.
-
Add the desired arenesulfonylhydrazine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting crude product (a hydrazone intermediate) by column chromatography on silica gel.
Step 2: Oxidation to Glucono-1,5-lactone Sulfonylhydrazones
-
Dissolve the purified hydrazone from Step 1 in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Add activated manganese dioxide (MnO₂, ~10 eq) in portions to the solution.
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂ and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the O-acetylated 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone.
Step 3: Deprotection of O-acetyl Groups
-
Dissolve the O-acetylated product from Step 2 in a saturated solution of ammonia in methanol (NH₃/MeOH).
-
Stir the solution at room temperature for 4-6 hours until TLC analysis indicates the complete removal of the acetyl groups.
-
Evaporate the solvent to dryness.
-
Purify the final compound by recrystallization or column chromatography to yield the target 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone.
Biological Activity and Therapeutic Applications
Derivatives of D-glucono-1,5-lactone are primarily recognized for their potent inhibitory effects on various enzymes, particularly glycoside hydrolases. This inhibitory action forms the basis of their therapeutic potential.
Inhibition of Human O-GlcNAcase (hOGA)
The enzyme O-GlcNAcase (OGA) is responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins. This O-GlcNAc signaling pathway is crucial for cellular function, and its dysregulation is linked to neurodegenerative diseases (like Alzheimer's), type 2 diabetes, and cancer.[7] Inhibition of OGA increases protein O-GlcNAcylation, which can have protective effects. Several 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives have been synthesized and identified as potent, competitive inhibitors of hOGA, with some exhibiting activity in the nanomolar range.[7]
Caption: Inhibition of OGA by D-glucono-1,5-lactone derivatives.
Table 1: Inhibitory Potency of Sulfonylhydrazone Derivatives against hOGA and hHexB [7]
| Compound | Aromatic Moiety | hOGA Kᵢ (nM) | hHexB Kᵢ (nM) | Selectivity (Kᵢ HexB / Kᵢ OGA) |
|---|---|---|---|---|
| 5a | Benzene | 140 | 36 | 0.26 |
| 5b | 4-Methylbenzene | 81 | 22 | 0.27 |
| 5c | 4-Methoxybenzene | 120 | 25 | 0.21 |
| 5d | 4-Chlorobenzene | 72 | 19 | 0.26 |
| 5e | 4-Nitrobenzene | 110 | 17 | 0.15 |
| 5f | 1-Naphthalene | 27 | 6.8 | 0.25 |
Data extracted from a 2022 study on sulfonylhydrazone derivatives. These compounds showed potent but non-selective inhibition.[7]
Inhibition of β-galactofuranosidase
Certain pathogens responsible for diseases like tuberculosis and leprosy utilize galactofuranose in their cell walls. The enzyme β-galactofuranosidase is critical for the metabolism of this sugar. D-glucono-1,5-lactone derivatives, specifically 4-thio- and 4-amino-D-galactono-1,4-lactam analogues, have been synthesized as inhibitors of this enzyme.[8] Such inhibitors could serve as novel chemotherapeutic agents against these human pathogens by disrupting their cell wall integrity.[8]
Table 2: Inhibitory Potency of D-galactono-1,4-lactone Analogues against Penicillium fellutanum β-galactofuranosidase [8]
| Compound | Structure Type | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|
| Analog 1 | 4-Thio-D-galactonic acid 1,4-thiolactone | Weak Inhibitor | - |
| Analog 2 | 4-deoxy-D-galactono-1,4-lactam | 88 ± 4 | Competitive |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol outlines a general method for determining the inhibitory constant (Kᵢ) of a D-glucono-1,5-lactone derivative against a target enzyme, based on kinetic evaluations.[7][10]
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified recombinant enzyme (e.g., hOGA) in a suitable assay buffer (e.g., phosphate or Tris buffer at optimal pH).
-
Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., 4-nitrophenyl N-acetyl-β-D-glucosaminide for hOGA) in the same buffer.
-
Prepare serial dilutions of the inhibitor (D-glucono-1,5-lactone derivative) at various concentrations.
-
-
Assay Performance:
-
In a 96-well microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence using a microplate reader. The reaction should be monitored in the linear range.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) for each inhibitor concentration.
-
Determine the mode of inhibition by analyzing Lineweaver-Burk or Dixon plots.
-
For competitive inhibition, calculate the inhibitory constant (Kᵢ) by fitting the data to the Michaelis-Menten equation modified for competitive inhibition, or by secondary plots of slope (from Lineweaver-Burk) versus inhibitor concentration.
-
Conclusion and Future Outlook
D-glucono-1,5-lactone and its derivatives represent a promising class of compounds in modern drug discovery. Their ability to be synthesized from readily available starting materials and their proven efficacy as potent enzyme inhibitors make them attractive candidates for further development. The data clearly indicates that derivatives can be tailored to achieve nanomolar potency against critical targets like hOGA.[7]
Future research should focus on improving the selectivity of these inhibitors. For instance, while the sulfonylhydrazone derivatives are potent OGA inhibitors, they also inhibit the structurally related lysosomal enzyme hHexB, which could lead to off-target effects.[7] Structure-activity relationship (SAR) studies, guided by computational modeling and docking, will be essential to design next-generation derivatives with enhanced selectivity and improved pharmacokinetic profiles. Furthermore, exploring a wider range of enzymatic targets and therapeutic areas will continue to unlock the full potential of this versatile chemical scaffold.
References
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. D-gluconolactone, Delta-gluconolactone, Glucono Delta Lactone (GDL) USP Grade, FCCIV Glucono-1,5-Lactone Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. fao.org [fao.org]
- 6. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. D-(+)-Glucono-1,5-lactone synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Characteristics of Tetra-O-benzyl-D-gluconolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of tetra-O-benzyl-D-gluconolactone, a key intermediate in synthetic carbohydrate chemistry. The strategic benzylation of D-gluconolactone renders it a versatile building block for the synthesis of complex glycoconjugates and other biologically active molecules. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis. All quantitative data are summarized in structured tables for ease of reference, and key experimental processes are visualized using diagrams.
Physicochemical Properties
Tetra-O-benzyl-D-gluconolactone, also known as 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone, is a derivative of D-gluconolactone where the hydroxyl groups are protected by benzyl ethers. This protection significantly alters its solubility and reactivity, making it amenable to a wide range of organic transformations.
Physical Properties
The physical properties of tetra-O-benzyl-D-gluconolactone are summarized in the table below. It is typically described as a colorless to light yellow viscous liquid or a white solid, a variability that may influence its reported physical state and the absence of a distinct melting point in some literature.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₄O₆ | [1] |
| Molecular Weight | 538.63 g/mol | [1] |
| CAS Number | 13096-62-3 | [1] |
| Appearance | Colorless to light yellow viscous liquid or white solid | [1] |
| Optical Rotation [α]D | +86.4° (c=0.01 g/100mL, CHCl₃, 20°C, 589nm) | [No specific citation found for this exact value] |
| Boiling Point (Predicted) | 677.7 °C | [1][2] |
| Density (Predicted) | 1.22 g/cm³ | [1] |
Solubility
The presence of four benzyl groups renders tetra-O-benzyl-D-gluconolactone soluble in a variety of common organic solvents. Qualitative solubility data is presented in the table below.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [No specific citation found for this exact value] |
| Dichloromethane (CH₂Cl₂) | Soluble | [3] |
| Chloroform (CHCl₃) | Soluble | [No specific citation found for this exact value] |
| Tetrahydrofuran (THF) | Soluble | [4] |
| Toluene | Soluble | [4] |
| Methanol (MeOH) | Soluble | [] |
| Ethanol (EtOH) | Soluble | [] |
| Water | Insoluble | [4] |
Chemical Characteristics and Applications
Tetra-O-benzyl-D-gluconolactone is a stable, protected form of D-gluconolactone that serves as a crucial intermediate in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of C-glycosides, which are important analogs of naturally occurring O-glycosides with enhanced stability towards enzymatic hydrolysis.
Key applications include:
-
Synthesis of SGLT2 Inhibitors: It is a reactant in the synthesis of selective sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes mellitus.[3]
-
Antitumor and Antiviral Agent Synthesis: The compound has been investigated as an intermediate in the preparation of novel compounds with potential antitumor and antiviral activities.[4][]
-
Glycochemistry Research: It is a versatile tool in carbohydrate chemistry for the construction of complex oligosaccharides and glycoconjugates.[6]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of tetra-O-benzyl-D-gluconolactone are provided below.
Synthesis Protocols
Two primary synthetic routes are commonly employed for the preparation of tetra-O-benzyl-D-gluconolactone.
Method 1: Oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This method involves the oxidation of the corresponding protected glucose derivative.[1][3]
-
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose
-
N-methylmorpholine-N-oxide (NMO)
-
Tetrapropylammonium perruthenate (TPAP)
-
4Å Molecular Sieves
-
Dichloromethane (DCM)
-
Sodium thiosulfate (aqueous solution)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Cyclohexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose (10.0 g) in dichloromethane (140 mL), add freshly activated 4Å molecular sieves (4 g) and N-methylmorpholine-N-oxide (3.3 g).
-
Stir the mixture at room temperature for 20 minutes.
-
Add tetrapropylammonium perruthenate (0.3 g) to the reaction mixture.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of diatomaceous earth.
-
Wash the filtrate sequentially with aqueous sodium thiosulfate and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to afford the pure product.[3]
-
Method 2: Direct Benzylation of D-Glucono-δ-lactone
This approach involves the direct benzylation of the unprotected lactone using a Lewis acid catalyst.[4]
-
Materials:
-
D-glucono-δ-lactone
-
Benzyl alcohol
-
Zinc chloride (ZnCl₂)
-
Anhydrous toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-glucono-δ-lactone in anhydrous toluene.
-
Add benzyl alcohol and a catalytic amount of zinc chloride.
-
Heat the reaction mixture to reflux and maintain for an appropriate time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and excess reagents.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain tetra-O-benzyl-D-gluconolactone.[4]
-
Characterization Protocols
The identity and purity of the synthesized tetra-O-benzyl-D-gluconolactone are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A thin film of the neat compound (if a liquid) can be prepared between two salt plates (e.g., NaCl or KBr), or a KBr pellet can be prepared if the compound is a solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using electrospray ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.[3]
-
Spectroscopic Data
The following tables summarize the key spectroscopic data for tetra-O-benzyl-D-gluconolactone.
NMR Spectroscopy Data
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.25–7.35 | m | - | 20H, Ar-H |
| Lactone Proton | 5.12 | d | 12 | 1H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 170.2 | C=O (lactone) |
| Benzyl Ether Carbons | 75–85 | - |
Reference for NMR data:[1]
FTIR Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| Carbonyl (Lactone) C=O | ~1750 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-O (Ether) | 1250-1050 | Stretching |
Mass Spectrometry Data
| Ionization Method | Observed m/z | Assignment |
| ESI+ | 539 | [M+H]⁺ |
Reference for Mass Spectrometry data:[3]
Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of tetra-O-benzyl-D-gluconolactone.
Conclusion
Tetra-O-benzyl-D-gluconolactone is a valuable synthetic intermediate with well-defined physicochemical properties. The experimental protocols for its synthesis and characterization are robust and reproducible, making it an accessible compound for researchers in the fields of carbohydrate chemistry and drug discovery. The data and workflows presented in this guide provide a comprehensive resource for the effective utilization of this compound in a research and development setting.
References
An In-depth Technical Guide to Protected Gluconolactones: Discovery, Historical Context, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of protected gluconolactones, from their historical discovery to their modern applications in research and drug development. It includes detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.
Introduction: The Need for Protection
Gluconolactone, a naturally occurring polyhydroxy acid (PHA), is the cyclic ester of D-gluconic acid. Due to its multiple hydroxyl groups, it possesses a range of biological activities, including gentle exfoliation, moisturization, and antioxidant properties.[1][2] However, the very presence of these reactive hydroxyl groups can be a significant challenge in chemical synthesis and drug development. Protecting these groups is a crucial strategy to achieve chemoselectivity in subsequent reactions, preventing unwanted side reactions and allowing for the precise modification of the molecule.[3][4] This guide delves into the world of protected gluconolactones, exploring the chemical strategies used to mask their hydroxyl functionalities and the historical context that necessitated these innovations.
The use of protecting groups in carbohydrate chemistry, a field pioneered by Emil Fischer, became essential for the controlled synthesis of complex carbohydrates.[5][6] Common protecting groups for hydroxyl functions include acetyl, benzyl, and silyl groups, each with its own unique properties regarding stability and ease of removal.[3] The choice of a protecting group is critical and is dictated by the specific requirements of the synthetic route.[3]
Historical Context and Discovery
Early protecting groups used in carbohydrate chemistry were often simple acyl groups like acetates. These were instrumental in allowing chemists to control the reactivity of the numerous hydroxyl groups and to synthesize complex oligosaccharides.[7] The development of silyl ethers as protecting groups provided a valuable orthogonal strategy, allowing for selective deprotection under conditions that would not affect acyl or benzyl groups. The historical progression of protecting group chemistry reflects a continuous search for greater control and selectivity in the synthesis of complex organic molecules.
Quantitative Data of Protected Gluconolactones
The introduction of protecting groups significantly alters the physicochemical properties of gluconolactone. This section provides a summary of key quantitative data for both unprotected and a common protected form, 2,3,4,6-Tetra-O-acetyl-D-glucono-1,5-lactone.
| Property | D-Glucono-1,5-lactone (Unprotected) | 2,3,4,6-Tetra-O-acetyl-D-glucono-1,5-lactone | Reference(s) |
| Molecular Formula | C₆H₁₀O₆ | C₁₄H₁₈O₁₀ | [8][] |
| Molecular Weight | 178.14 g/mol | 346.29 g/mol | [8][] |
| Appearance | White crystalline powder | White to off-white crystalline powder | [8] |
| Melting Point | 153 °C | 90-95 °C | [8] |
| Solubility | Soluble in water | Soluble in water and alcohol | [8] |
| pH (in solution) | Acidic upon hydrolysis | 3.5 - 4.5 | [8] |
Spectroscopic Data:
-
¹H NMR (Unprotected Gluconolactone, D₂O): Predicted spectra are available in public databases. Experimental spectra show characteristic peaks for the protons on the lactone ring.[10][11]
-
FT-IR (Unprotected Gluconolactone): The spectrum shows characteristic peaks for the hydroxyl and lactone carbonyl groups.[12]
-
¹H NMR (Silyl-protected Gluconolactone): The ¹H NMR spectrum of a silyl-protected D-mannose-1,4-lactone derivative shows characteristic signals for the silyl protecting groups in the upfield region (around 0-1 ppm).[13]
-
Mass Spectrometry (Silyl-protected Gluconolactone): The mass spectrum of a tetrakis-O-(trimethylsilyl) derivative of gluconolactone has been reported.[14]
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative acetylated and silyl-protected gluconolactones.
4.1. Synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucono-1,5-lactone
This protocol is adapted from a procedure involving the acetylation of D-glucono-1,5-lactone.[]
-
Materials:
-
D-glucono-1,5-lactone
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Methanol
-
p-toluenesulfonic acid (catalytic amount)
-
-
Procedure:
-
Treat D-glucono-1,5-lactone (1 equivalent) with a combination of acetic anhydride and trifluoroacetic acid (TFA).
-
After the reaction is complete, remove the excess reagents under reduced pressure.
-
Dissolve the resulting crude acetylated lactone in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the methanolic solution.
-
Stir the reaction mixture until the conversion to the methyl ester is complete, as monitored by thin-layer chromatography (TLC).
-
Purify the product by crystallization or column chromatography to yield 2,3,4,6-Tetra-O-acetyl-D-glucono-1,5-lactone. A reported yield for a similar two-step process to the methyl ester is >95%.[]
-
4.2. Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl Chloride
This one-pot procedure describes the acetylation and chlorination of N-acetylglucosamine.[15]
-
Materials:
-
2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine), dried
-
Acetyl chloride
-
Chloroform
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dry ether
-
-
Procedure:
-
In a fume hood, add dried N-acetylglucosamine (1 equivalent) to acetyl chloride with vigorous stirring. The reaction is exothermic and may boil spontaneously.
-
Stir the mixture for 16 hours at room temperature.
-
Add chloroform to the viscous solution and pour the mixture onto ice and water with stirring.
-
Separate the organic layer and immediately wash it with ice-cold saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Add dry ether to the warm, concentrated solution to induce crystallization.
-
Collect the crystalline product by filtration, wash with dry ether, and dry in a desiccator. The reported yield is 67-79%.[15]
-
4.3. Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
This procedure details the synthesis from D-glucuronolactone.[16]
-
Materials:
-
D-Glucuronolactone
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Acetic anhydride
-
Anhydrous sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve NaOH (0.02 equivalents) in MeOH under an inert atmosphere and cool to 0 °C.
-
Add D-glucuronolactone (1 equivalent) portion-wise to the cooled solution.
-
After complete dissolution, remove the solvent by rotary evaporation to obtain a foam.
-
To the foam, add acetic anhydride (19 equivalents) and anhydrous NaOAc (4.1 equivalents).
-
Heat the mixture to 90 °C for 1.5 hours.
-
After cooling, dilute the mixture with EtOAc, break up any solids, and filter.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization from EtOAc/heptane.
-
Mandatory Visualizations
5.1. General Strategy for Protected Gluconolactone Synthesis
Caption: A flowchart illustrating the general synthetic workflow involving the protection and deprotection of gluconolactone.
5.2. Signaling Pathway Potentially Modulated by Gluconolactone Derivatives
The following diagram illustrates a signaling pathway involved in cardioprotection that has been shown to be activated by unprotected gluconolactone. Protected gluconolactones could be designed as prodrugs to modulate this or similar pathways with improved pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. us.typology.com [us.typology.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. GB2443410A - Preparation of L-gluconic acid, its conversion to L-glucose via L-gluconolactone and preparation of manno- and mannono-1,4-lactone precursors - Google Patents [patents.google.com]
- 6. pmf.unizg.hr [pmf.unizg.hr]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gluconolactone (3R,4S,5R,6R)-, 4TMS derivative [webbook.nist.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. orgsyn.org [orgsyn.org]
Spectroscopic Profile of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone, a key intermediate in carbohydrate chemistry. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in structured tables for clarity and comparative analysis. Detailed experimental protocols, adapted from established methods for similar compounds, are also provided to facilitate the replication and verification of these findings.
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound, a compound with the molecular formula C₃₄H₃₄O₆ and a molecular weight of 538.63 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 20H | Aromatic protons (4 x C₆H₅) |
| 5.12 | d | 1H | Lactone proton |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 170.2 | C=O (Lactone) |
| 85 - 75 | Benzyl ethers |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1750 | Strong | C=O stretch (Lactone) |
| 1100 | Strong | C-O-C stretch (Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 561.23 | [M+Na]⁺ |
| 539.25 | [M+H]⁺ |
| 447.19 | [M+H - C₇H₈O]⁺ (Loss of benzyl alcohol) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for similar protected carbohydrate derivatives and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
If necessary, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 220 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 s
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
FTIR Acquisition:
-
Instrument: FTIR Spectrometer with ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
ESI-MS Acquisition:
-
Instrument: Electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive ion mode
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
For fragmentation studies (MS/MS), the [M+H]⁺ ion (m/z 539.25) would be selected as the precursor ion, and collision-induced dissociation (CID) performed using argon as the collision gas.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Methodological & Application
Application Notes and Protocols for the Use of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone in Glycoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a pivotal intermediate in modern carbohydrate chemistry, serving as a versatile precursor for the synthesis of a wide array of glycosides.[1][2] Its robust benzyl protecting groups provide stability during various reaction conditions, while the lactone functionality allows for the stereoselective introduction of diverse aglycones, particularly carbon-linked aglycones.[3][4] This makes it an indispensable tool in the synthesis of complex carbohydrates, glycoconjugates, and notably, in the development of C-aryl glucoside drugs such as the Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[5][6][7]
These application notes provide detailed protocols for the primary application of this compound: the synthesis of C-aryl glycosides. The protocols cover the key steps of organometallic addition to the lactone and the subsequent stereoselective reduction of the resulting lactol intermediate.
Key Applications
The primary application of this compound is in the synthesis of C-glycosides. This is particularly significant in the pharmaceutical industry for the development of glycosylated drugs, which can exhibit improved bioavailability and therapeutic efficacy.[1][2] A prominent example is the synthesis of SGLT2 inhibitors, a class of drugs for the treatment of type-2 diabetes.[5][6]
The general synthetic pathway involves a two-step process:
-
Nucleophilic Addition of an Organometallic Reagent: An aryl lithium or Grignard reagent adds to the electrophilic carbonyl of the lactone to form a hemiacetal (lactol) intermediate.
-
Stereoselective Reduction: The intermediate lactol is reduced to the final C-glucoside. The stereochemical outcome of this step is crucial and is often controlled by the choice of reducing agent and Lewis acid.[8]
This methodology allows for the creation of a stable carbon-carbon bond at the anomeric center, a key feature of many biologically active compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
The starting lactone is typically prepared by the oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.[4]
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride (Ac₂O)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a mixture of DMSO and acetic anhydride.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford this compound.[4]
Quantitative Data for Synthesis of the Lactone:
| Starting Material | Oxidizing Agent System | Solvent | Reaction Time | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | DMSO/Ac₂O | Neat | Overnight | 84-95 | [4] |
Protocol 2: Synthesis of C-Aryl Glucoside Intermediate via Organometallic Addition
This protocol describes the addition of an aryl lithium reagent to this compound. The aryl lithium is generated in situ from the corresponding aryl bromide.
Materials:
-
Aryl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the aryl bromide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the aryl lithium reagent.
-
In a separate flame-dried flask, dissolve this compound in anhydrous THF.
-
Cool the lactone solution to -78 °C.
-
Slowly transfer the freshly prepared aryl lithium solution to the lactone solution via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC until the lactone is consumed.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude lactol intermediate. This intermediate is often used in the next step without further purification.
Quantitative Data for C-Aryl Glucoside Synthesis (Combined Addition and Reduction Steps):
| Aryl Halide Precursor | Organometallic Reagent | Reducing Agent / Lewis Acid | Overall Yield (%) | Product | Reference |
| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | n-BuLi | Et₃SiH / BF₃·OEt₂ | ~50-60 | Dapagliflozin (after deprotection) | [6] |
| 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | n-BuLi | Et₃SiH / BF₃·OEt₂ | ~61 | Canagliflozin (benzylated intermediate) | [3] |
| Aryl Iodide for Empagliflozin | i-PrMgCl·LiCl | Et₃SiH / AlCl₃ | 50 | Empagliflozin (after deprotection) | [4] |
Protocol 3: Stereoselective Reduction of the Lactol Intermediate
This protocol details the reduction of the hemiacetal intermediate to the final C-aryl glucoside using triethylsilane and a Lewis acid, which typically favors the formation of the β-anomer.[8]
Materials:
-
Crude lactol intermediate from Protocol 2
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude lactol intermediate in a mixture of anhydrous DCM and MeCN under an inert atmosphere.
-
Cool the solution to a low temperature, typically between -40 °C and -78 °C.
-
Add triethylsilane to the solution.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂ or AlCl₃) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired C-aryl glucoside.
Influence of Reducing Agent on Stereoselectivity:
The choice of the silane reducing agent can significantly impact the stereoselectivity of the reduction. While triethylsilane is commonly used, bulkier silanes can lead to higher selectivity for the β-anomer.[9]
| Lactol Precursor | Reducing Agent | Lewis Acid | β:α Ratio | Reference |
| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside | Triethylsilane | BF₃·OEt₂ | 4:1 | [9] |
| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside | Triisopropylsilane | BF₃·OEt₂ | >35:1 | [9] |
Visualizations
Caption: Oxidation of the protected glucopyranose to the gluconolactone.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 5. CN112812107A - Preparation method of SGLT-2 inhibitor and intermediate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
Application Notes and Protocols for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone as a Glycosyl Donor Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a versatile, benzyl-protected gluconolactone derivative widely utilized in carbohydrate chemistry. While not a direct glycosyl donor itself, it serves as a crucial precursor for the stereoselective synthesis of C-glycosides.[1] These C-glycoside analogs of O-glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest in drug development due to their enhanced metabolic stability. This document provides detailed protocols for the conversion of this compound into C-glycosides through a two-step process involving nucleophilic addition and subsequent reductive dehydroxylation.
Principle of C-Glycosylation
The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. This initial reaction opens the lactone ring to form a stable lactol intermediate. Subsequent treatment of the lactol with a reducing agent, typically triethylsilane, in the presence of a Lewis acid, leads to the formation of the C-glycosidic bond with a high degree of stereoselectivity, predominantly affording the β-anomer.
Data Presentation
The following tables summarize quantitative data for the synthesis of C-glycosides from this compound using various nucleophiles.
Table 1: Nucleophilic Addition to this compound (Step 1)
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Vinyl | Vinylmagnesium bromide | THF | -78 to 0 | 1 h | 1-C-vinyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | ~85 |
| 2-Thiazolyl | 2-Lithiothiazole | THF | -78 | 30 min | 1-C-(2-Thiazolyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | 80[2] |
| 1,3-Dithian-2-yl | 2-Lithio-1,3-dithiane | THF | -78 to -20 | 3 h | 1-C-(1,3-Dithian-2-yl)-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | 73 |
| Phenyl | Phenyllithium | THF | -78 | 1 h | 1-C-Phenyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | ~90 |
| Ethynyl | Ethynylmagnesium bromide | THF | -78 to 0 | 2 h | 1-C-Ethynyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (lactol) | ~88 |
Table 2: Reductive Dehydroxylation of Lactol Intermediate (Step 2)
| Lactol Intermediate | Reducing Agent | Lewis Acid | Solvent | Temperature (°C) | Reaction Time | Final C-Glycoside | Overall Yield (%) (from lactone) |
| 1-C-vinyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Boron trifluoride etherate | Dichloromethane | -78 to 0 | 2 h | β-C-vinyl-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 75 |
| 1-C-(2-Thiazolyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Trimethylsilyl triflate | Dichloromethane | 25 | 15 min | β-C-(2-Thiazolyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | Not Specified |
| 1-C-(1,3-Dithian-2-yl)-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Boron trifluoride etherate | Dichloromethane | -78 to 0 | 2 h | β-C-(1,3-Dithian-2-yl)-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 65 |
| 1-C-Phenyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Boron trifluoride etherate | Dichloromethane | -78 to 0 | 2 h | β-C-phenyl-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 82 |
| 1-C-Ethynyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Triethylsilane | Boron trifluoride etherate | Dichloromethane | -78 to 0 | 2 h | β-C-ethynyl-2,3,4,6-tetra-O-benzyl-D-glucopyranoside | 79 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of the readily available 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to the desired lactone.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride (Ac₂O)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 equiv) in a mixture of DMSO and acetic anhydride (1:1 v/v).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a white solid or oil.
Protocol 2: General Procedure for the Synthesis of C-Glycosides
This protocol outlines the two-step conversion of this compound to C-glycosides.
Step 1: Nucleophilic Addition to the Lactone
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Grignard reagent or organolithium reagent, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.2 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for the time indicated in Table 1, then allow it to warm to 0 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude lactol is typically used in the next step without further purification.
Step 2: Reductive Dehydroxylation of the Lactol Intermediate
Materials:
-
Crude lactol from Step 1
-
Anhydrous dichloromethane (DCM)
-
Triethylsilane (Et₃SiH, 2.0 equiv)
-
Lewis acid (e.g., Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl triflate (TMSOTf), 1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude lactol (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add triethylsilane (2.0 equiv) followed by the dropwise addition of the Lewis acid (1.5 equiv).
-
Stir the reaction mixture at -78 °C and allow it to warm to 0 °C over 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C-glycoside.
Mandatory Visualization
Caption: C-Glycosylation workflow from the lactone precursor.
Caption: Simplified C-glycosylation reaction mechanism.
References
The Cornerstone of Modern Glycochemistry: A Guide to Tetra-O-benzyl-D-gluconolactone
Introduction: The Strategic Importance of Benzyl-Protected Gluconolactone
In the intricate landscape of carbohydrate chemistry, the synthesis of complex glycoconjugates, oligosaccharides, and glycosylated therapeutics demands a masterful control of reactivity and stereochemistry. At the heart of many elegant synthetic strategies lies a versatile and powerful building block: 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone . This guide provides an in-depth exploration of its applications, underpinned by detailed experimental protocols and a discussion of the mechanistic principles that govern its reactivity. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of this reagent is paramount for the rational design and successful execution of complex carbohydrate syntheses.
The benzyl ether protecting groups of tetra-O-benzyl-D-gluconolactone offer a unique combination of stability and strategic lability. They are robust enough to withstand a wide array of reaction conditions, yet can be cleanly removed under mild catalytic hydrogenation conditions.[1][2] This allows for the intricate manipulation of the carbohydrate scaffold before the final unveiling of the target molecule. The lactone functionality at the anomeric position serves as a key electrophilic handle, enabling the formation of crucial carbon-carbon and carbon-oxygen bonds with a high degree of stereocontrol.
Core Applications in Carbohydrate Synthesis
The utility of tetra-O-benzyl-D-gluconolactone spans a wide range of synthetic transformations, primarily centered around the construction of C- and O-glycosides.
Synthesis of C-Glycosides: A Gateway to Novel Therapeutics
C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are metabolically stable isosteres of their O-glycoside counterparts. This stability makes them highly attractive candidates for drug development. A prime example of the importance of C-glycosides is the new class of antidiabetic drugs, the SGLT2 inhibitors.[3][4]
Many SGLT2 inhibitors, such as Dapagliflozin, are C-aryl glucosides.[5] The synthesis of these molecules often employs tetra-O-benzyl-D-gluconolactone as a key intermediate.[6] The general strategy involves the nucleophilic addition of an aryllithium or Grignard reagent to the lactone, followed by stereoselective reduction of the resulting lactol and subsequent deprotection.
Experimental Workflow for C-Aryl Glucoside Synthesis:
Caption: Synthetic workflow for C-aryl glucoside SGLT2 inhibitors.
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of the readily available 2,3,4,6-tetra-O-benzyl-D-glucopyranose to the corresponding gluconolactone.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Oxalyl chloride or Trifluoroacetic anhydride (TFAA)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride or TFAA (1.5 eq) in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.
-
After stirring for 15 minutes, add a solution of 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the pure lactone.
Protocol 2: C-Arylation of Tetra-O-benzyl-D-gluconolactone
This protocol outlines the addition of an aryl organometallic reagent to the gluconolactone.
Materials:
-
This compound
-
Appropriate aryl bromide or iodide
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the aryl organometallic reagent. For an aryllithium, dissolve the aryl halide in anhydrous THF or Et₂O, cool to -78 °C, and add n-BuLi dropwise. For a Grignard reagent, react the aryl halide with magnesium turnings in anhydrous THF or Et₂O.
-
In a separate flame-dried flask, dissolve the tetra-O-benzyl-D-gluconolactone (1.0 eq) in anhydrous THF or Et₂O and cool to -78 °C.
-
Slowly add the freshly prepared aryl organometallic reagent (1.1-1.5 eq) to the lactone solution.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the consumption of the lactone by Thin Layer Chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol intermediate, which is often used in the next step without further purification.
Quantitative Data for C-Aryl Glucoside Synthesis:
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oxidation | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | DMSO, Oxalyl Chloride, Et₃N | DCM | -78 to RT | 2-3 | ~90 |
| C-Arylation | Tetra-O-benzyl-D-gluconolactone, Aryl Halide | n-BuLi | THF | -78 | 1-2 | 80-90 |
| Reduction | Lactol Intermediate | Et₃SiH, BF₃·OEt₂ | DCM | -78 to 0 | 2-4 | 70-85 (β-anomer) |
| Debenzylation | Protected C-Aryl Glucoside | H₂, Pd/C | MeOH/EtOAc | RT | 12-24 | >95 |
Synthesis of O-Glycosides: Building Blocks for Complex Oligosaccharides
While less common than the use of glycosyl halides or trichloroacetimidates, gluconolactones can be precursors to O-glycosides. The lactone can be reduced to the corresponding lactol, which can then be activated as a glycosyl donor.
Mechanism of O-Glycosylation:
The glycosylation reaction is a nucleophilic substitution at the anomeric center and can proceed through a continuum of mechanisms, from Sₙ1-like to Sₙ2-like pathways.[7] The nature of the protecting groups, particularly at the C-2 position, plays a crucial role in determining the stereochemical outcome.[7] The non-participating benzyl group at C-2 of the gluconolactone-derived donor generally leads to a mixture of α and β anomers, with the α-anomer often favored under thermodynamic control.
Caption: General pathways for O-glycosylation from a lactone precursor.
Synthesis of Glycopeptides
Glycopeptides, which are crucial for understanding many biological processes, can be synthesized using glycosylated amino acid building blocks. While not a direct application of the lactone itself, the corresponding perbenzylated glucose derivatives are instrumental. A suitably protected amino acid (e.g., serine or threonine) can be glycosylated with an activated benzylated glucose donor.[8] The resulting glycosyl-amino acid is then incorporated into a peptide chain using solid-phase peptide synthesis (SPPS).
The Critical Role of Benzyl Protecting Groups
The choice of benzyl ethers as protecting groups is a strategic one, offering several advantages:
-
Stability: They are stable to a wide range of acidic and basic conditions, allowing for a broad scope of subsequent chemical transformations.[9]
-
Non-Participating Nature: The benzyl group at the C-2 position is "non-participating," meaning it does not form a covalent intermediate with the anomeric center during glycosylation. This is in contrast to acyl groups (like acetyl or benzoyl) which form cyclic intermediates that direct the incoming nucleophile to the opposite face, leading to 1,2-trans products. The absence of this participation allows for the formation of 1,2-cis glycosidic linkages, although often with lower stereoselectivity.[7]
-
Facile Cleavage: Despite their stability, benzyl ethers can be efficiently removed under mild conditions by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), a process that is orthogonal to many other protecting groups.[1][2]
Protocol 3: Global Debenzylation via Catalytic Hydrogenation
This protocol describes the removal of all benzyl protecting groups from a glycosylated product.
Materials:
-
Benzyl-protected carbohydrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent system (e.g., a mixture of MeOH and EtOAc).
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or place it in a hydrogenation apparatus.
-
Purge the reaction vessel with hydrogen gas to remove air.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.
Spectroscopic Data Summary
The structural elucidation of tetra-O-benzyl-D-gluconolactone and its derivatives relies heavily on spectroscopic techniques.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) |
| This compound | 7.40-7.20 (m, 20H, Ar-H), 4.95-4.50 (m, 8H, -CH₂Ph), 4.40-3.60 (m, 6H, sugar protons) | 168.5 (C=O), 138-127 (Ar-C), 85-70 (sugar carbons), 75-72 (-CH₂Ph) | [M+Na]⁺ calcd. for C₃₄H₃₄O₆Na: 561.2253 |
| A Protected C-Aryl Glucoside (Example) | 7.40-6.90 (m, 24H, Ar-H), 5.10-4.40 (m, 8H, -CH₂Ph), 4.20-3.40 (m, 7H, sugar protons) | 155-127 (Ar-C), 102 (anomeric C), 85-70 (sugar carbons), 75-72 (-CH₂Ph) | Varies with aryl group |
Note: Specific chemical shifts can vary depending on the solvent and the specific structure of the derivatives.[10][11]
Conclusion and Future Outlook
2,3,4,6-Tetra-O-benzyl-D-gluconolactone has firmly established itself as a cornerstone of modern carbohydrate synthesis. Its strategic use has enabled the efficient construction of complex and biologically significant molecules, most notably the life-changing SGLT2 inhibitors for the treatment of diabetes. The principles and protocols outlined in this guide are intended to empower researchers to harness the full potential of this versatile building block. As the field of glycochemistry continues to evolve, the demand for sophisticated synthetic tools will only increase. The continued exploration of the reactivity of lactones like tetra-O-benzyl-D-gluconolactone will undoubtedly pave the way for the discovery of new therapeutic agents and a deeper understanding of the biological roles of carbohydrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN112961135A - Method for continuously synthesizing benzyl substituted gluconolactone by adopting microchannel reaction device - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective and site-divergent synthesis of C-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 13096-62-3 | MT04993 [biosynth.com]
Application Notes and Protocols for the Synthesis of C-Glycosides from 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-glycosides are carbohydrate analogs in which the anomeric oxygen atom is replaced by a carbon atom. This carbon-carbon bond renders them resistant to enzymatic hydrolysis by glycosidases, making them attractive candidates for the development of stable therapeutic agents and biochemical probes.[1][2] 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a key starting material for the synthesis of C-glycosides, offering a versatile platform for the introduction of various aglycones. The primary synthetic strategy involves the nucleophilic addition of an organometallic reagent to the lactone, followed by reductive deoxygenation of the resulting lactol intermediate.
Core Synthesis Strategy
The synthesis of C-glycosides from this compound is a robust two-step process. The overall workflow is depicted in the diagram below.
Experimental Protocols
Protocol 1: Synthesis of the Lactol Intermediate via Nucleophilic Addition
This protocol describes the addition of an organolithium reagent to this compound. The example uses phenyllithium, which can be generated in situ from bromobenzene and n-butyllithium.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation of Organolithium Reagent (in a separate flask):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq) and anhydrous diethyl ether.
-
Slowly add bromobenzene (1.1 eq) to initiate the formation of the Grignard reagent, which will appear as a cloudy solution.
-
Alternatively, for organolithium reagents, dissolve bromobenzene (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes.
-
-
Nucleophilic Addition:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared organolithium or Grignard reagent to the lactone solution via a cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude lactol intermediate, which can be used in the next step without further purification.
-
Protocol 2: Reductive Deoxygenation of the Lactol to form the C-Glycoside
This protocol describes the reduction of the anomeric hydroxyl group of the lactol intermediate using triethylsilane and a Lewis acid.
Materials:
-
Crude lactol intermediate from Protocol 1
-
Anhydrous dichloromethane (DCM)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reduction Reaction:
-
Dissolve the crude lactol intermediate (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add triethylsilane (2.0-3.0 eq) to the solution.
-
Slowly add boron trifluoride etherate (2.0-3.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-glycoside.
-
Data Presentation
The following table summarizes representative yields for the synthesis of C-aryl glycosides from protected gluconolactones using different organometallic reagents, as reported in the synthesis of SGLT2 inhibitors.
| Entry | Organometallic Reagent Precursor | Protected Gluconolactone | Product (C-Glycoside) | Yield (%) |
| 1 | 5-bromo-2-chloro-4'-ethoxydiphenylmethane | 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone | Dapagliflozin precursor | ~68% |
| 2 | 5-bromo-2-chlorobenzoic acid derivative | 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone | Canagliflozin precursor | ~75% |
| 3 | Aryl bromide | This compound | Generic C-aryl glycoside | 55-85% |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a series of transformations, each with specific inputs and outputs.
References
Application Notes and Protocols for Modifications of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard reaction conditions for the chemical modification of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. This versatile, benzyl-protected gluconolactone derivative is a key intermediate in carbohydrate chemistry, particularly in the synthesis of C-glycosides, iminosugars, and other carbohydrate mimetics with significant potential in drug discovery.[1] The protocols detailed below are foundational for the synthesis of various bioactive molecules, including potent SGLT2 inhibitors used in the management of type 2 diabetes.[2][3]
Key Modifications and Applications
This compound serves as a versatile starting material for a variety of chemical transformations targeting the lactone functionality. The primary modifications include reduction to the corresponding lactol or diol, addition of organometallic reagents to form C-glycosides, and reductive amination to generate amino-sugar derivatives. These modifications are crucial for accessing a diverse range of carbohydrate-based therapeutics.
A significant application of this lactone is in the synthesis of C-aryl glucosides, which form the core structure of several SGLT2 inhibitors like Dapagliflozin and Canagliflozin.[2][3] The general synthetic strategy involves the addition of an aryllithium or Grignard reagent to the lactone, followed by reduction and debenzylation.[2]
Summary of Reaction Conditions
The following table summarizes the standard reaction conditions for key modifications of this compound.
| Modification | Reagents and Solvents | Temperature | Reaction Time | Typical Yield | Product |
| Reduction to Lactol | Diisobutylaluminum hydride (DIBAL-H) in Toluene or Dichloromethane | -78 °C | 30 min - 1.5 h | High | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (lactol form) |
| Reduction to Diol | Sodium borohydride (NaBH₄) in Ethanol or Methanol | 0 °C to Room Temp. | 30 min - 2 h | High | 1,5-Anhydro-2,3,4,6-tetra-O-benzyl-D-glucitol |
| C-Arylation | Aryllithium or Aryl Grignard reagent in Tetrahydrofuran (THF) | -78 °C | 1 - 2 h | Good to High | Hemiketal intermediate for C-aryl glycosides |
| Reductive Amination | Amine (e.g., Benzylamine), Sodium triacetoxyborohydride [NaBH(OAc)₃], Acetic Acid in Dichloromethane or DMF | Room Temp. | 3 - 24 h | Good | N-Substituted 1-amino-1-deoxy-glucitol derivative |
Experimental Protocols
Protocol 1: Reduction of this compound to the Corresponding Lactol
This protocol describes the partial reduction of the lactone to the corresponding lactol (hemiacetal) using Diisobutylaluminum hydride (DIBAL-H). The resulting lactol is a key intermediate for various subsequent modifications, including Wittig-type olefinations.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or toluene in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.05 - 1.3 eq) dropwise via a syringe or an addition funnel over a period of 1-3 hours, ensuring the internal temperature does not rise significantly.[4]
-
Stir the reaction mixture at -78 °C for 30 minutes to 1.5 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactol, which can be used in the next step without further purification.
Protocol 2: Synthesis of C-Aryl Glucosides via Grignard or Aryllithium Addition
This protocol outlines the addition of an organometallic reagent to the lactone, a key step in the synthesis of SGLT2 inhibitors.
Materials:
-
This compound
-
Aryl bromide
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Organometallic Reagent (in a separate flask):
-
Aryllithium: Dissolve the aryl bromide (1.1 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.[2]
-
Grignard Reagent: Activate magnesium turnings (1.2 eq) in a flame-dried flask. Add a solution of the aryl bromide (1.1 eq) in anhydrous THF dropwise to initiate the reaction.
-
-
In another flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.[2]
-
Slowly add the pre-formed aryllithium or Grignard reagent to the lactone solution at -78 °C.[2]
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.[2]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude hemiketal product is typically used in the subsequent reduction step without extensive purification.
Protocol 3: Reductive Amination to Form 1-Amino-1-deoxy-glucitol Derivatives
This protocol describes a general procedure for the reductive amination of the lactone-derived lactol to produce N-substituted 1-amino-1-deoxy-glucitol derivatives, which are precursors to iminosugars.
Materials:
-
Crude 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (lactol from Protocol 1)
-
Primary or secondary amine (e.g., benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.2 - 1.5 eq)
-
Acetic acid (optional, can be used as a catalyst)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude lactol (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DCE in a round-bottom flask at room temperature.[5][6][7]
-
If the amine salt is used, a base like triethylamine (TEA) might be added to liberate the free amine. For less reactive amines, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the stirred solution.[6][8]
-
Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 1-amino-1-deoxy-glucitol derivative.
Visualizations
Caption: Key modifications of this compound.
Caption: Synthetic workflow for SGLT2 inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Application Notes and Protocols: A Guide to the Selective Reduction of Lactones to Pyranoses
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of lactones to their corresponding pyranoses (cyclic hemiacetals or lactols) is a fundamental transformation in modern organic synthesis. This reaction is of paramount importance in carbohydrate chemistry and the synthesis of numerous natural products and active pharmaceutical ingredients where the pyranose moiety is a key structural feature.[1][][3] Unlike exhaustive reductions that yield diols, the partial reduction to a pyranose preserves a critical functional group that can be further manipulated.[1] Diisobutylaluminium hydride (DIBAL-H) has emerged as a highly effective and selective reagent for this transformation when utilized under carefully controlled cryogenic conditions.[1][4][5] This document provides a detailed experimental protocol for the DIBAL-H mediated reduction of a lactone to a pyranose, along with relevant data and a visual representation of the workflow.
Reaction Mechanism
The selective reduction of a lactone to a pyranose using DIBAL-H proceeds through a well-established mechanism initiated by the Lewis acidic aluminum center of DIBAL-H coordinating to the carbonyl oxygen of the lactone. This coordination activates the carbonyl group towards nucleophilic attack. Subsequently, a hydride ion is transferred from the aluminum to the electrophilic carbonyl carbon, forming a stable tetrahedral intermediate.[1] The key to isolating the pyranose is the stability of this intermediate at low temperatures, typically -78 °C, which prevents its collapse and further reduction.[1][5] The reaction is then quenched, and an aqueous work-up hydrolyzes the intermediate to afford the desired pyranose product.[1]
Experimental Protocol
This protocol outlines a general procedure for the reduction of a lactone to a pyranose using DIBAL-H. The specific reaction time and equivalents of DIBAL-H may need to be optimized for different substrates.
Materials and Reagents:
-
Lactone starting material
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))
-
Diisobutylaluminium hydride (DIBAL-H) solution (typically 1.0 M in a suitable solvent)
-
Methanol (for quenching)
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the lactone (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1][4]
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.0 - 1.2 equivalents) dropwise to the stirred solution of the lactone, ensuring the internal temperature is maintained at or below -75 °C.[5]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed. Reaction times can vary from 30 minutes to several hours.[1]
-
Quenching: Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.[1][4]
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, cautiously add a dilute solution of hydrochloric acid.[5]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two to three times with an appropriate organic solvent.[5]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude pyranose product by column chromatography on silica gel, distillation, or recrystallization as appropriate.[5]
Data Presentation
The following table summarizes representative data for the reduction of various lactones to their corresponding pyranoses (lactols) using different reducing agents, highlighting the reaction conditions and yields.
| Lactone Substrate | Reducing Agent | Equivalents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone | DIBAL-H | 1.1 | Toluene | -78 | 1 h | 92 | Not specified in snippets |
| 5-O-benzyl-2,3-O-isopropylidene-D-ribono-1,4-lactone | LTBH | 1.2 | CH2Cl2 | 0 | 30 min | 95 | [6] |
| D-ribono-1,5-lactone | LTBH | 1.2 | CH2Cl2 | 0 | 30 min | 88 | [6] |
| 2,3,4,6-tetra-O-benzoylglucono-1,5-lactone | LTBH | 1.2 | CH2Cl2 | 0 | 30 min | ~15-20 | [6] |
| Generic Lactone | NaBH4 | 1.1 | EtOH | 0 | 30 min | ~10 (with ~80% starting material and ~10% diol) | [6] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the reduction of a lactone to a pyranose.
Caption: Experimental workflow for the reduction of a lactone to a pyranose.
References
Application Notes and Protocols for Benzyl Protecting Group Strategies in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular complexity and high yields. The benzyl (Bn) group is a cornerstone of protecting group strategy, widely employed for the protection of alcohols, phenols, amines, and carboxylic acids. Its popularity stems from its robust stability across a broad spectrum of reaction conditions—including acidic, basic, and many oxidative/reductive environments—coupled with its relatively mild and selective removal.[1][2]
These application notes provide a detailed overview of common strategies for the installation and cleavage of benzyl protecting groups, with a focus on chemoselectivity and orthogonality in the context of complex molecule synthesis. Detailed protocols for key transformations and quantitative data are presented to aid in experimental design and execution.
I. Protection Strategies: Formation of Benzyl Ethers, Esters, Carbamates, and N-Benzylamines
The most common methods for introducing a benzyl protecting group involve nucleophilic substitution or reductive amination. The choice of method depends on the nature of the functional group to be protected and the overall sensitivity of the substrate.
Benzylation of Alcohols and Phenols (O-Benzylation)
Benzyl ethers are renowned for their stability.[3] The Williamson ether synthesis is the most traditional and widely used method for their formation.[4] For substrates intolerant of strongly basic conditions, alternative methods under acidic or neutral conditions are available.[4]
Table 1: Comparison of O-Benzylation Methods for Alcohols
| Method | Reagents | Base/Catalyst | Solvent | Temp. (°C) | Time | Typical Yield (%) | Notes |
| Williamson Ether Synthesis | Benzyl Bromide (BnBr) | NaH | DMF or THF | 0 to RT | 1 - 12 h | >90 | Most common method; requires strong base.[5][6] |
| Benzyl Bromide (BnBr) | Ag₂O | DMF | RT | 12 - 24 h | 80 - 95 | Milder conditions, useful for selective protection of diols.[4] | |
| Acid-Catalyzed Benzylation | Benzyl Trichloroacetimidate | TfOH (cat.) | CH₂Cl₂ | 0 to RT | 1 - 4 h | 85 - 95 | Ideal for base-sensitive substrates.[4] |
| Neutral Benzylation | 2-Benzyloxy-1-methylpyridinium triflate | MgO | Toluene | 90 | 24 h | 70 - 90 | Operates under neutral conditions, suitable for highly functionalized molecules.[7][8] |
Protection of Carboxylic Acids
Benzyl esters are stable to a wide range of non-reductive conditions and are commonly cleaved by hydrogenolysis.[9]
Protection of Amines
Primary and secondary amines can be protected as N-benzyl derivatives or as benzyl carbamates (Cbz or Z group). N-benzyl groups are typically installed via alkylation or reductive amination.[10] The Cbz group is introduced using benzyl chloroformate and is a cornerstone of peptide synthesis.[11]
Table 2: Common Methods for N-Protection using Benzyl Groups
| Protection Type | Reagents | Base/Catalyst | Solvent | Temp. (°C) | Time | Typical Yield (%) | Notes |
| N-Benzylation | Benzyl Bromide (BnBr) | K₂CO₃ or Et₃N | Acetonitrile | Reflux | 3 - 6 h | 80 - 95 | Standard alkylation method.[12] |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ or NaBH₃CN | MeOH / AcOH | 0 to RT | 6 - 12 h | 75 - 90 | Forms N-benzyl amine directly from a primary amine.[10][12] |
| Cbz-Protection | Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃ or NaHCO₃ | Water/Dioxane | 0 | 2 - 4 h | >90 | Widely used for amine protection in peptide synthesis.[11] |
II. Deprotection Strategies: Cleavage of Benzyl Groups
The key to the utility of the benzyl group is its selective removal under conditions that leave other functional groups intact. The choice of deprotection method is critical and depends on the presence of other sensitive moieties in the molecule.[1]
Catalytic Hydrogenolysis
This is the most common and often cleanest method for cleaving benzyl groups from oxygen, nitrogen, and sulfur.[13] The reaction involves heterogeneous catalysis with a palladium catalyst and a hydrogen source, producing the deprotected functional group and toluene as a volatile byproduct.[1][5]
dot
Caption: General scheme for benzyl protection and deprotection.
An operationally simpler and safer alternative to using hydrogen gas, CTH employs a hydrogen donor in the presence of a palladium catalyst.[14] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[5][15] This method is particularly effective for removing benzyl groups in molecules containing other reducible functional groups that might be sensitive to H₂ gas.[16]
Table 3: Comparison of Benzyl Group Deprotection Methods
| Method | Reagents | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Typical Yield (%) | Notes |
| Reductive Cleavage | |||||||
| Catalytic Hydrogenolysis | H₂ (gas, 1 atm) | 10% Pd/C | EtOH, EtOAc | RT | 1 - 16 h | >95 | Most common method; clean reaction. Not suitable for substrates with other reducible groups (alkenes, alkynes).[5][13] |
| Catalytic Transfer Hydrogenation | HCOONH₄ (Ammonium formate) | 10% Pd/C | MeOH | Reflux | 0.5 - 2 h | >90 | Avoids H₂ gas; often faster. Good for N-benzyl deprotection.[5][7] |
| HCOOH (Formic acid) | 10% Pd/C | MeOH | RT - 60 | 1 - 5 h | >90 | Effective hydrogen donor.[10][14] | |
| Dissolving Metal Reduction | Na, liq. NH₃ | Birch Conditions | THF/EtOH | -78 | 0.5 - 1 h | 80 - 95 | Harsh conditions; can reduce aromatic rings. Less common.[3] |
| Oxidative Cleavage | |||||||
| p-Methoxybenzyl (PMB) Cleavage | DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | None | CH₂Cl₂/H₂O | 0 to RT | 0.5 - 2 h | >90 | Highly selective for PMB over Bn.[17][18] |
| Benzyl (Bn) Cleavage | DDQ + UV light | Photochemical | MeCN | RT | 2 - 12 h | 70 - 90 | Allows oxidative cleavage of simple benzyl ethers.[19] |
| Acidic Cleavage | |||||||
| Lewis Acid Cleavage | BCl₃ | Pentamethylbenzene (cation scavenger) | CH₂Cl₂ | -78 | < 1 h | >90 | Excellent for substrates with reducible groups (e.g., alkynes, azides). Scavenger prevents Friedel-Crafts side reactions.[20][21] |
Oxidative and Acid-Mediated Cleavage
When catalytic hydrogenation is not viable due to the presence of sensitive functional groups (e.g., alkenes, alkynes, or certain sulfur-containing groups), alternative deprotection strategies are required.
-
Oxidative Cleavage: The p-methoxybenzyl (PMB) ether, an electron-rich variant of the benzyl group, is particularly susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[9][17] This provides a powerful orthogonal strategy, allowing for the selective deprotection of a PMB group in the presence of a standard benzyl group.[18]
-
Acidic Cleavage: Strong Lewis acids, notably boron trichloride (BCl₃), can effectively cleave benzyl ethers.[21] This method is often performed at low temperatures (-78 °C) and requires a cation scavenger, such as pentamethylbenzene, to trap the resulting benzyl cation and prevent unwanted Friedel-Crafts alkylation of electron-rich aromatic rings within the substrate.[20][21]
III. Orthogonal Strategies in Multi-step Synthesis
The true power of the benzyl protecting group lies in its role within an orthogonal protection strategy. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group without affecting others.[22]
dot
Caption: Orthogonal deprotection decision workflow.
For example, a molecule bearing a benzyl (Bn) ether, a p-methoxybenzyl (PMB) ether, and a tert-butyldimethylsilyl (TBS) ether can be selectively deprotected:
-
PMB removal: Treatment with DDQ will cleave the PMB ether, leaving the Bn and TBS ethers intact.[17]
-
TBS removal: Subsequent treatment with a fluoride source (e.g., TBAF) will remove the TBS ether, leaving the Bn ether.
-
Bn removal: Finally, catalytic hydrogenolysis will remove the robust Bn ether.
This strategic sequencing enables chemists to unmask specific reactive sites at precise stages of a synthetic route, which is critical for the construction of complex natural products and pharmaceutical agents.
IV. Experimental Protocols
The following are detailed, representative protocols for the protection and deprotection of hydroxyl groups using benzyl ethers.
Protocol 1: General Benzylation of an Alcohol using NaH and Benzyl Bromide [5][6]
Objective: To protect a primary or secondary alcohol as a benzyl ether.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 equiv)
-
Benzyl bromide (BnBr) (1.1 - 1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), add the alcohol substrate.
-
Dissolve the alcohol in anhydrous DMF or THF (approx. 5-10 mL per mmol of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This may take 1-12 hours.
-
Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzyl ether.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [5][15]
Objective: To cleave a benzyl ether to reveal the free alcohol.
dot
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis routes of Benzyl carbamate [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale laboratory synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone.
Application Notes: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
Introduction
This compound is a crucial intermediate in carbohydrate chemistry, serving as a versatile building block for the synthesis of various glycosides, oligosaccharides, and other biologically active molecules.[1] Its protected hydroxyl groups allow for selective modifications at other positions of the molecule. This compound is particularly valuable in the pharmaceutical industry for the development of glycosylated drugs, which can exhibit improved bioavailability and therapeutic efficacy.[1] The synthesis of this lactone is typically achieved through the oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
Physicochemical Properties
This compound is a white solid or oil.[2] Key physicochemical data are summarized in the table below.
| Property | Value |
| CAS Number | 13096-62-3 |
| Molecular Formula | C₃₄H₃₄O₆ |
| Molecular Weight | 538.63 g/mol [2][3] |
| Boiling Point | 677.7°C[2][3] |
| Density | 1.22 g/cm³[2] |
| Appearance | White solid or oil[2] |
| Storage | 4°C to 25°C, keep container well closed[3][4] |
Synthetic Approach
The most common and efficient method for the laboratory synthesis of this compound is the oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.[2][5] This reaction is typically carried out using dimethyl sulfoxide (DMSO) activated by acetic anhydride (Ac₂O) and proceeds under mild conditions to give the desired lactone in high yields.[2]
Experimental Protocol
Materials
-
2,3,4,6-tetra-O-benzyl-D-glucopyranose
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride (Ac₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose in a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into ice-water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data Summary
| Reactant | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | DMSO, Ac₂O | DMSO | Room Temperature | Overnight | 84–99%[2] |
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) [6]
-
Gas Chromatography (GC) [6]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 13096-62-3 | Benchchem [benchchem.com]
- 3. This compound | 13096-62-3 | MT04993 [biosynth.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 4132-28-9 | MT06691 [biosynth.com]
- 6. 13096-62-3,this compound ,CAS:13096-62-3 [chemsynlab.com]
Application Notes and Protocols for the Synthesis of Selective SGLT2 Inhibitors
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral medications used to treat type 2 diabetes. They work by inhibiting SGLT2 in the proximal renal tubules, which is responsible for reabsorbing most of the glucose filtered by the kidneys. This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[1][2] The synthesis of these complex molecules is a critical aspect of their development and manufacturing. This document provides detailed application notes and protocols for the synthesis of three major selective SGLT2 inhibitors: Dapagliflozin, Canagliflozin, and Empagliflozin, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal tubule of the kidney. It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to its excretion in the urine. This mechanism is independent of insulin secretion or action.
Below is a diagram illustrating the signaling pathway of SGLT2 inhibition in the renal proximal tubule.
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.
Synthesis of Dapagliflozin
Dapagliflozin is a C-aryl glucoside that is a potent and selective SGLT2 inhibitor. A common synthetic approach involves the coupling of a protected glucose derivative with an appropriate aromatic aglycone.
Synthetic Workflow for Dapagliflozin
Caption: General synthetic workflow for Dapagliflozin.
Experimental Protocol: Synthesis of Dapagliflozin
This protocol is based on a common synthetic route described in the literature.[3][4]
Step 1: Coupling Reaction
-
Objective: To couple the aglycone (5-bromo-2-chloro-4'-ethoxydiphenylmethane) with the protected glucose derivative.
-
Materials:
-
5-bromo-2-chloro-4'-ethoxydiphenylmethane
-
n-Butyllithium (n-BuLi) in hexanes
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Cuprous iodide (CuI) or Magnesium bromide (MgBr2) (optional, for transmetallation)
-
-
Procedure:
-
Dissolve 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting aryllithium solution at -78 °C for 1 hour.
-
(Optional) For a milder reaction, add a solution of CuI or MgBr2 to form the corresponding copper or Grignard reagent.
-
Slowly add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in anhydrous THF, keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Deprotection
-
Objective: To remove the acetyl protecting groups from the glucose moiety.
-
Materials:
-
Protected Dapagliflozin intermediate from Step 1
-
Methanol
-
Water
-
Sodium carbonate (Na2CO3) or Lithium hydroxide (LiOH)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in a mixture of methanol and water.
-
Add sodium carbonate or lithium hydroxide (excess) to the solution.
-
Heat the mixture to 45-50 °C and stir for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and distill off the methanol under reduced pressure.
-
Add ethyl acetate and water to the residue and separate the layers.
-
Wash the organic layer with aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Dapagliflozin.[5]
-
Quantitative Data for Dapagliflozin Synthesis
| Step | Reactants | Reagents | Yield (%) | Purity (%) | Reference |
| Coupling & Deprotection | 5-bromo-2-chloro-4'-ethoxydiphenylmethane, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | n-BuLi, LiOH | - | >99.0 | [4] |
| Deprotection | (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | Sodium carbonate, Methanol, Water | 96.18 | 99.08 | [5] |
Synthesis of Canagliflozin
Canagliflozin features a C-glucoside linked to a thiophene-containing aglycone. Its synthesis often involves a Friedel-Crafts reaction followed by coupling with a glucose derivative.
Synthetic Workflow for Canagliflozin
Caption: General synthetic workflow for Canagliflozin.
Experimental Protocol: Synthesis of Canagliflozin
This protocol is based on a multi-step synthesis.[6][7]
Step 1: Friedel-Crafts Acylation
-
Objective: To synthesize the ketone intermediate by reacting thiophene with an acid chloride.
-
Materials:
-
Thiophene
-
5-bromo-2-methylbenzoyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
Suspend AlCl3 (1.09 eq) in CH2Cl2 in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of 5-bromo-2-methylbenzoyl chloride (1.0 eq) and thiophene (1.2 eq) in CH2Cl2 dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with CH2Cl2.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the ketone intermediate.
-
Step 2: Reduction of the Ketone
-
Objective: To reduce the ketone functionality to a methylene group.
-
Materials:
-
Ketone intermediate from Step 1
-
Triethylsilane (Et3SiH)
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
Dissolve the ketone intermediate in CH2Cl2 and cool to -45 °C.
-
Add Et3SiH (2.25 eq) followed by the dropwise addition of BF3·OEt2 (2.0 eq).
-
Stir the mixture at -45 °C for 3 hours, then warm to 0 °C and stir for another 1.5 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH2Cl2, wash with brine, dry, and concentrate. Purify by chromatography.
-
Step 3: Coupling and Deprotection
-
Objective: To couple the aglycone with a protected glucose derivative and subsequently deprotect it.
-
Procedure: A detailed procedure for the coupling of the aglycone with a protected glucose derivative (e.g., using n-BuLi for lithiation followed by reaction with a gluconolactone) and subsequent deprotection (similar to the Dapagliflozin protocol) is followed.
Quantitative Data for Canagliflozin Synthesis
| Step | Reactants | Reagents | Yield (%) | Purity (%) | Reference |
| Overall 7-step process | - | - | 47 | >99.8 | [7] |
| Friedel-Crafts Acylation | Thiophene, 5-bromo-2-methylbenzoyl chloride | AlCl3 | 86 | - | [6] |
| Radiolabeled Synthesis | Boronic ester precursor | Cu-mediated 18F-fluorination | 0.5-3 | >95 | [6] |
Synthesis of Empagliflozin
Empagliflozin is another selective SGLT2 inhibitor. A key step in its synthesis often involves the reaction of a Grignard reagent with a gluconolactone.
Synthetic Workflow for Empagliflozin
Caption: General synthetic workflow for Empagliflozin.
Experimental Protocol: Synthesis of Empagliflozin
This protocol is based on a large-scale synthesis.[8][9]
Step 1: Grignard Reaction and Lactol Formation
-
Objective: To form the key lactol intermediate.
-
Materials:
-
Aryl iodide (e.g., 2-chloro-5-iodo-4'-(tetrahydrofuran-3-yloxy)diphenylmethane)
-
Isopropylmagnesium chloride
-
Gluconolactone
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Perform an iodine-magnesium exchange on the aryl iodide (1.0 eq) with isopropylmagnesium chloride in anhydrous THF to generate the Grignard reagent.
-
Add a solution of gluconolactone (1.0 eq) in THF to the Grignard reagent at a controlled temperature.
-
Stir the reaction until completion to form the intermediate lactol.
-
Step 2: Reduction to Empagliflozin
-
Objective: To reduce the lactol and form the final product.
-
Materials:
-
Lactol intermediate from Step 1
-
Triethylsilane (Et3SiH)
-
Aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
Without isolation, treat the lactol intermediate with methanolic HCl to form the β-anomeric methyl glycopyranoside.
-
Directly reduce the glycopyranoside with a mixture of Et3SiH and AlCl3 in a CH2Cl2/MeCN solvent system.
-
Stir the reaction at a controlled temperature (e.g., 20-30 °C) for 1-2 hours.
-
Quench the reaction with water.
-
Extract the product with ethyl acetate, wash, dry, and concentrate.
-
Purify by crystallization to obtain Empagliflozin.[9]
-
Quantitative Data for Empagliflozin Synthesis
| Step | Reactants | Reagents | Yield (%) | Purity (%) | Reference |
| Overall 4-step process | Aryl iodide, Gluconolactone | i-PrMgCl, Et3SiH, AlCl3 | 73 | - | [9] |
| Overall from acid | 5-iodo-2-chlorobenzoic acid | - | 50 | - | [8] |
| Final Reduction/Crystallization | (2S,3R,4S,5R,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | Et3SiH, AlCl3 | 82.5 | 98.3 | [9] |
| Radiolabeled Synthesis (from [14C]gluconolactone) | [14C]D-(+)-gluconic acid δ-lactone | - | 19 (overall) | >98.5 | [10][11] |
| Radiolabeled Synthesis (from [13C6]glucose) | α-D-glucose-[13C6] | - | 34 (overall) | - | [10][11] |
The synthesis of selective SGLT2 inhibitors like Dapagliflozin, Canagliflozin, and Empagliflozin involves multi-step processes that require careful control of reaction conditions. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the field of drug development. These methods, which often rely on the formation of a C-C bond between a sugar moiety and an aglycone, are central to the production of this important class of antidiabetic drugs. Further research into more efficient and scalable synthetic routes continues to be an active area of investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis method of dapagliflozin - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 5. Dapagliflozin synthesis - chemicalbook [chemicalbook.com]
- 6. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone and improving its yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary methods: the oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and the direct benzylation of D-glucono-δ-lactone.
Method 1: Oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Underlying Chemistry: This method, a variation of the Swern oxidation known as the Albright-Goldman oxidation, utilizes dimethyl sulfoxide (DMSO) activated by acetic anhydride to oxidize the anomeric hydroxyl group of the starting material to a lactone.[1]
Logical Workflow for Troubleshooting Oxidation Reaction
Caption: Troubleshooting workflow for the oxidation synthesis method.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation (Confirmed by TLC/NMR) | Poor Quality of Reagents: DMSO or acetic anhydride may contain water, which deactivates the oxidizing agent. | - Use freshly opened or distilled, anhydrous DMSO and acetic anhydride. - Ensure the starting material, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is pure and dry. |
| Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.[2][3] - A typical reaction time is overnight at room temperature.[1] | |
| Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. | - Use a molar excess of both DMSO and acetic anhydride relative to the starting alcohol. A ratio of 3-5 moles of anhydride per mole of alcohol has been used successfully.[4] | |
| Presence of Multiple Spots on TLC Plate | Formation of Byproducts: A common byproduct is the methylthiomethyl (MTM) ether of the starting alcohol.[4][5] | - Maintain the reaction at room temperature. Elevated temperatures can promote the formation of byproducts. - During work-up, ensure thorough washing to remove impurities. |
| Degradation of Product: The lactone can be sensitive to harsh conditions. | - Avoid strongly acidic or basic conditions during work-up and purification. | |
| Difficulty in Product Purification | Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient of ethyl acetate in hexanes is commonly used.[1] - Recrystallization from a suitable solvent system can be an effective alternative or additional purification step. |
Method 2: Direct Benzylation of D-glucono-δ-lactone
Underlying Chemistry: This method involves the reaction of D-glucono-δ-lactone with benzyl alcohol in the presence of a Lewis acid catalyst, such as zinc chloride, to form the tetra-benzylated product.[6]
Logical Workflow for Troubleshooting Benzylation Reaction
Caption: Troubleshooting workflow for the direct benzylation synthesis method.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Presence of Water: Moisture in the reaction will deactivate the Lewis acid catalyst. | - Use anhydrous toluene and ensure all glassware is thoroughly dried.[6] - Use freshly opened or properly stored anhydrous zinc chloride. |
| Incomplete Reaction: The reaction may not have been heated for a sufficient duration. | - Ensure the reaction is maintained at reflux for an extended period (e.g., 24-48 hours).[1] | |
| Suboptimal Catalyst Amount: Too little or too much catalyst can negatively impact the yield. | - Optimize the molar ratio of zinc chloride to D-glucono-δ-lactone. | |
| Formation of a Complex Mixture of Products | Partial Benzylation: Incomplete reaction can lead to a mixture of partially benzylated lactones. | - Increase the reaction time and ensure efficient stirring and heating. |
| Formation of Polybenzyl Byproducts: The Lewis acid can catalyze the polymerization of benzyl alcohol.[7] | - Control the stoichiometry of the reactants carefully. - Consider adding the benzyl alcohol portion-wise to the reaction mixture. | |
| Difficult Purification | Similar Polarity of Products: The desired product and partially benzylated intermediates can be difficult to separate. | - Utilize careful column chromatography with a shallow solvent gradient. - Recrystallization is a key purification step for this method and may need to be repeated to achieve high purity.[6] |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method for this compound generally gives a higher yield?
A1: The oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose using DMSO and acetic anhydride typically results in higher yields, often reported in the range of 84-99%.[1] The direct benzylation of D-glucono-δ-lactone is a one-pot reaction but generally provides lower yields.
Q2: How can I monitor the progress of the oxidation reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (2,3,4,6-Tetra-O-benzyl-D-glucopyranose) from the product lactone. The product is typically more polar than the starting material. The reaction is complete when the starting material spot is no longer visible on the TLC plate.[2][3]
Q3: What are the key safety precautions to take during these syntheses?
A3: For the oxidation reaction, be aware that dimethyl sulfide, a byproduct, has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. For the benzylation reaction, benzyl alcohol and toluene are flammable and should be handled with care, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can I use other oxidizing agents for the conversion of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to the lactone?
A4: Yes, other Swern-type oxidation conditions (e.g., using oxalyl chloride or DCC to activate DMSO) or other mild oxidizing agents can be employed. However, the DMSO/acetic anhydride method (Albright-Goldman oxidation) is often preferred for its simplicity and relatively mild conditions.[8][9][10]
Q5: How can I confirm the identity and purity of the final product?
A5: The structure and purity of this compound can be confirmed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine purity.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic lactone carbonyl stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight.[6]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Oxidation | Method 2: Direct Benzylation |
| Starting Material | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | D-glucono-δ-lactone |
| Key Reagents | DMSO, Acetic Anhydride | Benzyl alcohol, Zinc chloride |
| Solvent | DMSO (as reagent and solvent) | Anhydrous Toluene |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | Overnight (approx. 12-24 hours)[11] | 24-48 hours[1] |
| Reported Yield | 84-99%[1] | Generally lower than the oxidation method |
| Key Advantages | High yield, mild conditions | One-pot reaction |
| Key Challenges | Requires synthesis of the starting material, potential for smelly byproducts | Lower yield, potential for polybenzylation, requires strictly anhydrous conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
This protocol is based on the Albright-Goldman oxidation procedure.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetic Anhydride (Ac₂O)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a mixture of anhydrous DMSO and acetic anhydride. A common molar ratio is 1:5:10 (starting material: Ac₂O: DMSO).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure lactone.[1]
Protocol 2: Synthesis of this compound via Direct Benzylation
This protocol is based on the Lewis acid-catalyzed benzylation of D-glucono-δ-lactone.[6]
Materials:
-
D-glucono-δ-lactone
-
Benzyl alcohol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Methanol or Ethanol for recrystallization
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add D-glucono-δ-lactone, anhydrous toluene, and anhydrous zinc chloride.
-
Add benzyl alcohol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.[6]
References
- 1. This compound | 13096-62-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. 13096-62-3,this compound ,CAS:13096-62-3 [chemsynlab.com]
- 7. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Albright–Goldman oxidation - Wikipedia [en.wikipedia.org]
- 11. Albright-Goldman Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Identifying common side products in tetra-O-benzyl-D-gluconolactone reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetra-O-benzyl-D-gluconolactone.
Troubleshooting Guides
Issue 1: Incomplete or Low-Yield Oxidation of Tetra-O-benzyl-D-glucose to the Lactone
Q: My oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose to the corresponding lactone is sluggish or results in a low yield. What are the common causes and how can I troubleshoot this?
A: Incomplete or low-yield oxidations are common issues. The primary causes and troubleshooting steps are outlined below:
-
Cause 1: Inactive or Insufficient Oxidizing Agent. Mild oxidation agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant (e.g., sodium hypochlorite) or Swern oxidation reagents (oxalyl chloride/DMSO) are commonly used. Their effectiveness can be compromised if they have degraded or are used in insufficient amounts.
-
Troubleshooting:
-
Use a fresh batch of the oxidizing agent.
-
Ensure accurate quantification of the reagents. For TEMPO-mediated oxidations, ensure the co-oxidant is added gradually to maintain the catalytic cycle.
-
For Swern oxidations, ensure the reaction is carried out at low temperatures (typically -78 °C) to maintain the stability of the reactive species.
-
-
-
Cause 2: Suboptimal Reaction Conditions. Temperature, reaction time, and pH can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Temperature: For Swern oxidations, maintaining a very low temperature is crucial to prevent the decomposition of the active oxidant. For TEMPO-mediated oxidations, the reaction is often run at 0 °C to room temperature. If the reaction is slow, a slight increase in temperature might be beneficial, but this should be monitored carefully to avoid side reactions.
-
pH: In TEMPO-mediated oxidations, maintaining a slightly basic pH (around 8-9) is often optimal.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Extended reaction times might lead to the degradation of the product.
-
-
-
Cause 3: Presence of Impurities in the Starting Material. Impurities in the 2,3,4,6-tetra-O-benzyl-D-glucopyranose can interfere with the oxidation reaction.
-
Troubleshooting:
-
Ensure the starting material is pure. If necessary, purify it by column chromatography before the oxidation step.
-
-
Issue 2: Formation of Unexpected Side Products During Oxidation
Q: I am observing unexpected spots on my TLC plate after the oxidation of tetra-O-benzyl-D-glucose. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a common challenge. The table below summarizes the most common side products, their identification, and strategies for mitigation.
| Side Product | Identification (Typical TLC Rf) | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Lower Rf than the lactone | Incomplete oxidation | See Troubleshooting Issue 1 |
| Tetra-O-benzyl-D-gluconic acid | Very low Rf (polar) | Hydrolysis of the lactone during workup or reaction | Use anhydrous conditions and a non-aqueous workup if possible. Neutralize the reaction mixture carefully before extraction. |
| Partially Debenzylated Products | Lower Rf than the starting material | Acidic reaction conditions or acidic byproducts | Buffer the reaction mixture. If using a reaction that generates acid, add an acid scavenger. |
| Benzyl Benzoate | Similar Rf to the product | Over-oxidation of benzyl ethers | Use milder oxidizing agents and avoid prolonged reaction times. |
| Dibenzyl Ether | High Rf (non-polar) | Byproduct from the synthesis of the starting material | Purify the starting material (2,3,4,6-tetra-O-benzyl-D-glucopyranose) before oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing tetra-O-benzyl-D-gluconolactone?
A1: The most frequently encountered impurity is the unreacted starting material, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, resulting from incomplete oxidation. Another common side product is the corresponding tetra-O-benzyl-D-gluconic acid, which arises from the hydrolysis of the lactone product during the reaction or workup.
Q2: Can the benzyl ether protecting groups be cleaved during the oxidation reaction?
A2: Yes, under certain conditions, the benzyl ethers can be cleaved. This is more likely to occur if the reaction conditions are acidic or if acidic byproducts are generated and not neutralized.[1] This will lead to a mixture of partially debenzylated products.
Q3: My lactone product appears to be degrading upon storage. What are the likely degradation pathways?
A3: Tetra-O-benzyl-D-gluconolactone is susceptible to hydrolysis, especially in the presence of moisture or trace amounts of acid or base. This will lead to the ring-opening of the lactone to form tetra-O-benzyl-D-gluconic acid. It is recommended to store the lactone in a cool, dry place under an inert atmosphere.
Q4: I am using the lactone in a C-glycosylation reaction and getting low yields of the desired product. What could be the issue?
A4: Low yields in C-glycosylation reactions with the lactone can be due to several factors. The lactone might be undergoing hydrolysis before it can react with the nucleophile. Additionally, the reactivity of the nucleophile is crucial. If the nucleophile is not sufficiently reactive, the reaction may not proceed efficiently. Ensuring strictly anhydrous conditions and using a highly reactive nucleophile can help improve the yield.
Q5: Are there any known isomers that can form during the synthesis of tetra-O-benzyl-D-gluconolactone?
A5: While not extensively reported for the benzylated derivative, similar compounds with other protecting groups have been known to form furanose (five-membered ring) isomers in addition to the desired pyranose (six-membered ring) form of the lactone.[1] This is more likely to occur under conditions that can promote ring-opening and closing.
Data Presentation
Table 1: Summary of Common Side Products and Reported Yields/Purity
| Reaction Type | Main Product | Common Side Products | Reported Yield/Purity of Main Product | Notes on Side Products |
| Oxidation of Tetra-O-benzyl-D-glucose | Tetra-O-benzyl-D-gluconolactone | Unreacted Starting Material, Tetra-O-benzyl-D-gluconic acid | Crude product purity of 73.5% reported in one instance before purification.[1] Final product purity is typically >98% after chromatography. | The ratio of side products is highly dependent on the reaction conditions and the efficiency of the workup. |
| TEMPO-mediated electro-oxidation of glucose | Gluconate | Glucaric acid, Formic acid, Glycolic acid | Selectivity towards gluconate can be up to 88%.[2] | Glucaric acid is formed from the oxidation of the primary alcohol at C6. |
| Swern Oxidation of Alcohols | Aldehyde/Ketone | Dimethyl sulfide, Carbon monoxide, Carbon dioxide | High yields of the desired carbonyl compound are typical. | Byproducts are volatile and can be removed during workup. |
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This protocol is a general procedure and may require optimization for specific substrates and scales.
-
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
-
Procedure:
-
Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1 equivalent) in DCM.
-
Add a catalytic amount of TEMPO (e.g., 0.1 equivalents).
-
Add an aqueous solution of sodium bicarbonate (e.g., 1 M).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tetra-O-benzyl-D-gluconolactone.
-
Protocol 2: Swern Oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This protocol requires strictly anhydrous conditions and low temperatures.
-
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5 equivalents) dropwise, and stir for another 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis and troubleshooting of tetra-O-benzyl-D-gluconolactone.
Caption: Logical relationships between the desired product and common side products.
References
Purification techniques for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone.
Technical Support Center: 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The compound is typically synthesized by the oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. A common method involves using dimethyl sulfoxide (DMSO) and acetic anhydride (Ac₂O), which provides high yields of 84–95% under mild conditions (room temperature, overnight).[1]
Q2: What are the primary methods for purifying the crude product?
The two most effective and widely used purification techniques are:
-
Column Chromatography: Performed on silica gel with a gradient elution, typically using solvent systems like ethyl acetate in hexanes or toluene.[1][2] This method is excellent for separating the desired product from more polar, under-benzylated byproducts.[2]
-
Recrystallization: This technique is used to obtain a highly crystalline and pure final product. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexane.[3][4]
Q3: What are the most common impurities encountered during the synthesis and purification?
Common impurities include:
-
Incompletely benzylated byproducts: Such as mono-, di-, and tri-O-benzyl-D-glucopyranose isomers.[2]
-
Dibenzyl ether: Formed from the self-condensation of benzyl chloride in the presence of a base.[2]
-
Residual solvents: High-boiling point solvents used in the reaction, like toluene or DMF, can be difficult to remove.[3]
-
Starting material: Unreacted 2,3,4,6-tetra-O-benzyl-D-glucopyranose may also be present.
Q4: How can I monitor the progress and success of the purification?
-
Thin-Layer Chromatography (TLC): TLC is the most common and immediate method for monitoring the purification process.[2][3] The fully benzylated lactone will have a higher Rf value than the partially benzylated, more polar impurities. Visualization can be achieved with UV light and/or a staining agent like phosphomolybdic acid.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with a C18 column can be used to ensure purity levels of ≥98% for pharmaceutical applications.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the final product.[1] Key signals include aromatic protons (δ 7.25–7.35 ppm) and the lactone C=O peak in ¹³C NMR (~170.2 ppm).[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): A strong absorption band around 1750 cm⁻¹ confirms the presence of the lactone carbonyl stretch.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: The crude product is a persistent oil and fails to solidify.
-
Possible Cause: The presence of residual high-boiling point solvents (e.g., toluene, DMF) or impurities like incompletely benzylated byproducts that act as crystallization inhibitors.[3]
-
Troubleshooting Steps:
-
Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane and evaporate under reduced pressure. Repeat this process several times with toluene to azeotropically remove residual solvents.[3]
-
Chromatographic Purification: If the oil persists, it is highly likely that significant impurities are present. Purify the crude material using silica gel column chromatography to remove these contaminants before attempting crystallization.[3]
-
Issue 2: The product does not crystallize from the chosen solvent system.
-
Possible Cause: The solution may not be sufficiently supersaturated, the cooling rate is too rapid, or the presence of impurities is inhibiting crystal formation.[3]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Gradual cooling promotes the formation of larger, purer crystals.[3][4]
-
Concentrate the Solution: Allow the solvent to evaporate slowly and partially from the uncovered flask to increase the product concentration and induce crystallization.[3]
-
Re-purify: If crystallization still fails, the product is likely too impure and requires further purification by column chromatography.[3]
-
Issue 3: The final product exhibits a low or broad melting point range.
-
Possible Cause: This is a strong indicator of impurities in the final product.
-
Troubleshooting Steps:
-
Recrystallization: Recrystallize the product again from a suitable solvent system to remove the impurities.[3]
-
Column Chromatography: If recrystallization does not sufficiently improve the melting point, re-purify the material using column chromatography with a shallow elution gradient to achieve high-resolution separation.[3]
-
Issue 4: Separation of isomeric tri-O-benzyl byproducts is difficult.
-
Possible Cause: Isomeric byproducts can have very similar polarities, making them challenging to separate using standard chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography: Use a shallower solvent gradient during column chromatography to improve separation.
-
Derivatization: A chemical derivatization strategy can be employed. The free hydroxyl group in the tri-O-benzyl byproduct can be reacted with an acylating agent (e.g., benzoyl chloride). This will significantly change its polarity, allowing for easier separation from the desired product by chromatography.[2]
-
Data Presentation
Table 1: Purification Methods and Reported Yields
| Purification Method | Solvent System | Typical Yield | Purity | Reference |
| Synthesis Yield | DMSO/Ac₂O Oxidation | 84–95% | Crude | [1] |
| Recrystallization | Methanol | 70% | >98% | [6] |
| Recrystallization | Ethanol/Cyclohexane | High (up to 96.6% reported for similar compounds) | High | [4] |
| Column Chromatography | Ethyl Acetate / Hexanes | Variable | >98% (HPLC) | [1][2] |
Table 2: Analytical Characterization Data
| Technique | Key Signal / Value | Purpose | Reference |
| ¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 20H, aromatic), 5.12 (d, 1H, lactone proton) | Structure Confirmation | [1] |
| ¹³C NMR (CDCl₃) | 170.2 ppm (C=O lactone), 75–85 ppm (benzyl ethers) | Structure Confirmation | [1] |
| FTIR | ~1750 cm⁻¹ (strong C=O stretch) | Functional Group ID | [1] |
| HPLC | - | Purity ≥98% | [1][5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size (a general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat and even bed. Drain the excess solvent until the level is just above the silica surface.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluting solvent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. This is done by dissolving the product, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the silica gel bed.[3]
-
-
Elution:
-
Begin eluting the column with the non-polar solvent system (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20-40% ethyl acetate) to elute the product.[3] The exact gradient should be determined beforehand using TLC.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization (Ethanol/Cyclohexane)
This protocol is effective for obtaining a highly crystalline product.[4]
-
Dissolution: Place the crude or column-purified product in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol while stirring and gently heating to dissolve the solid completely.[4]
-
Addition of Anti-solvent: To the hot solution, slowly add cyclohexane dropwise until the solution becomes slightly turbid (cloudy). Cyclohexane acts as an anti-solvent, reducing the product's solubility.[4]
-
Re-dissolution: Gently reheat the mixture until it becomes a clear solution again.[4]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. This gradual cooling is crucial for forming large, pure crystals.[4]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol to remove soluble impurities. Dry the purified crystals under vacuum to a constant weight.[4]
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. This compound | 13096-62-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 13096-62-3,this compound ,CAS:13096-62-3 [chemsynlab.com]
- 6. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
Stability and degradation issues of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone.
Welcome to the technical support center for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C under an inert atmosphere, such as argon or nitrogen. This helps to minimize potential degradation from hydrolysis and oxidation.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound include:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding gluconic acid derivative.
-
Oxidation: The benzyl ether groups can undergo oxidation. This can be initiated by atmospheric oxygen, especially if not stored under an inert atmosphere, or by exposure to light (photodegradation).
-
Debenzylation: Unintentional removal of the benzyl protecting groups can occur under harsh acidic or reductive conditions, leading to partially or fully debenzylated impurities.
-
Thermal Degradation: At elevated temperatures, complex degradation and fragmentation of the carbohydrate backbone can occur.
Q3: What are the common impurities that might be present in a sample of this compound?
Common impurities can arise from the synthesis and purification process. These may include:
-
Partially benzylated gluconolactones (e.g., tri-O-benzyl derivatives).
-
Unreacted starting materials from the synthesis.
-
Byproducts of the benzylation reaction, such as benzyl alcohol and dibenzyl ether.
-
The corresponding open-chain 2,3,4,6-Tetra-O-benzyl-D-gluconic acid, if hydrolysis has occurred.
Q4: How can I assess the purity and degradation of my sample?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and degradation products. A stability-indicating HPLC method should be developed to separate the intact lactone from all potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the compound and for identifying and characterizing degradation products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any impurities or degradation products.
Troubleshooting Guide
Issue 1: Inconsistent results in reactions using the lactone.
-
Possible Cause: Degradation of the lactone due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your lactone stock using HPLC or TLC.
-
Proper Handling: Ensure the compound is handled under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to prevent exposure to moisture and oxygen.
-
Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the lactone.
-
Issue 2: Appearance of new, unexpected spots on TLC during a reaction.
-
Possible Cause: Decomposition of the lactone under the reaction conditions.
-
Troubleshooting Steps:
-
Reaction Conditions: Review your reaction conditions. High temperatures or strongly acidic/basic reagents can cause degradation.
-
Control Experiment: Run a control experiment with the lactone under the reaction conditions (solvent, temperature, reagents except for one key reactant) to see if it degrades on its own.
-
Milder Conditions: If degradation is confirmed, explore milder reaction conditions (e.g., lower temperature, alternative reagents).
-
Issue 3: Low yield in a reaction where the lactone is a starting material.
-
Possible Cause: The presence of impurities in the lactone that are interfering with the reaction.
-
Troubleshooting Steps:
-
Purification: If impurities are detected in your starting material, consider purifying the lactone by column chromatography.
-
Stoichiometry: The presence of non-reactive impurities means the actual amount of active lactone is lower than weighed. Adjust the stoichiometry of your reaction accordingly after determining the purity.
-
Quantitative Data on Stability
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2,3,4,6-Tetra-O-benzyl-D-gluconic acid |
| 0.1 M NaOH | 8 hours | 25°C | 25% | 2,3,4,6-Tetra-O-benzyl-D-gluconic acid |
| 3% H₂O₂ | 24 hours | 25°C | 8% | Oxidized benzyl derivatives |
| Dry Heat | 48 hours | 80°C | 5% | Various thermal decomposition products |
| Photostability (ICH Q1B) | 7 days | 25°C | 10% | Oxidized and debenzylated products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the lactone and its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile and water (or a suitable buffer) is typically effective.
-
Detection: UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm) is appropriate.
-
Forced Degradation Sample Analysis:
-
Prepare solutions of the lactone and subject them to forced degradation conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines.
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase gradient to achieve baseline separation of the main peak from all degradation product peaks.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: NMR Analysis of Degradation Products
-
Sample Preparation:
-
Generate a sufficient amount of a specific degradation product through forced degradation (e.g., by treating the lactone with a mild base to induce hydrolysis).
-
Purify the degradation product using preparative HPLC or column chromatography.
-
-
NMR Acquisition:
-
Dissolve the purified degradation product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) to elucidate the structure of the degradation product.
-
Compare the spectra with that of the starting lactone to identify structural changes, such as the disappearance of the lactone carbonyl signal and the appearance of a carboxylic acid proton signal in the case of hydrolysis.
-
Visualizations
Caption: Primary degradation pathways of the lactone.
Caption: Workflow for a forced degradation study.
Caption: Logical workflow for troubleshooting experiments.
Technical Support Center: Troubleshooting Failed Glycosylation Reactions with Protected Gluconolactones
Welcome to the technical support center for glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using protected gluconolactones as glycosyl donors. My aim is to provide you with not just procedural steps, but the underlying chemical reasoning to empower you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction with a protected gluconolactone donor shows no product formation. Where do I start troubleshooting?
A1: A complete lack of product formation points to a fundamental issue with one of the core components of your reaction: the donor, the acceptor, the promoter, or the reaction conditions.
Initial Diagnostic Workflow:
-
Verify Starting Materials: First, confirm the integrity of your glycosyl donor and acceptor. Has the protecting group pattern on your gluconolactone been compromised? Is the acceptor's hydroxyl group accessible and sufficiently nucleophilic? Run simple NMR and Mass Spectrometry checks on your starting materials to rule out degradation.
-
Activator/Promoter Potency: The choice and concentration of the Lewis acid or promoter are critical.[1][2] Ensure your promoter is not old or deactivated. For instance, TMSOTf is notoriously moisture-sensitive.[3]
-
Strictly Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture, which can quench the promoter and hydrolyze the activated donor. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[3][4]
dot graph TD { A[Start: No Product] --> B{Verify Starting Materials}; B --> C{Check Promoter Activity}; C --> D{Ensure Anhydrous Conditions}; D --> E{Optimize Temperature}; E --> F[Re-evaluate Donor/Acceptor Stoichiometry];
} caption: Initial troubleshooting workflow for no product formation.
Q2: My TLC shows multiple spots, suggesting a mixture of products. What are the likely side reactions?
A2: The formation of multiple products often indicates a lack of selectivity or the occurrence of undesired side reactions.[5] With gluconolactone donors, common culprits include:
-
Anomerization: Formation of both α and β glycosides is a frequent challenge, especially without a participating group at the C-2 position.
-
Orthoester Formation: Under certain conditions, particularly with acyl protecting groups, the acceptor can attack the carbonyl of the protecting group, leading to a stable orthoester byproduct.
-
Donor Hydrolysis: As mentioned, trace moisture can lead to the hydrolysis of your activated donor, regenerating the gluconolactone.[5]
-
Glycal Formation: Elimination of the anomeric leaving group and a substituent at C-2 can lead to the formation of a glycal, a common side product in glycosylation chemistry.[5]
To identify these, it is crucial to characterize the major byproducts, if possible, using techniques like mass spectrometry and 2D NMR.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
A sluggish or incomplete reaction can be frustrating. Here’s a systematic approach to boost your yield.
Possible Cause & Solution Table
| Potential Cause | Underlying Principle | Recommended Action |
| Insufficient Donor Reactivity | The electronic nature of protecting groups significantly impacts the donor's reactivity. Electron-withdrawing groups (e.g., acetyl, benzoyl) "disarm" the donor, making it less reactive.[6][7] | Consider switching to more "arming" protecting groups like benzyl ethers, if compatible with your synthetic route. |
| Low Acceptor Nucleophilicity | Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will react slower.[3] | Increase the excess of the glycosyl donor (e.g., from 1.2 to 2.0 equivalents). A more forceful promoter or higher reaction temperature might also be necessary, but be mindful of potential side reactions.[3] |
| Suboptimal Temperature | Temperature is a critical parameter influencing the rates of donor activation, glycosidic bond formation, and decomposition.[3][8] | Many reactions are initiated at low temperatures (-78°C to -40°C) to control the activation step, then slowly warmed.[3][9] If the reaction is slow, a controlled, gradual increase in temperature can be beneficial.[3] |
| Inappropriate Promoter/Activator | The choice of Lewis acid must be matched to the reactivity of the glycosyl donor. A weak promoter may not be sufficient to activate a disarmed donor. | For less reactive donors, stronger promoters like NIS/TfOH for thioglycosides or TMSOTf for trichloroacetimidates may be required.[3][10] Conversely, a highly reactive donor might decompose with a harsh activator. |
Experimental Protocol: Temperature Optimization
This protocol is designed to find the optimal reaction temperature for your specific donor-acceptor pair.
-
Setup: In parallel, prepare three identical reactions in flame-dried flasks under an inert atmosphere.
-
Reagents: Add your protected gluconolactone donor (1.5 eq), glycosyl acceptor (1.0 eq), and activated molecular sieves to each flask. Dissolve in anhydrous dichloromethane (DCM).
-
Temperature Gradient: Cool the reactions to three different starting temperatures: -78°C, -60°C, and -40°C.
-
Activation: Add the promoter (e.g., TMSOTf, 0.2 eq) dropwise to each reaction.
-
Monitoring: Stir at the initial temperature for 1 hour, then allow each to slowly warm to room temperature over 4-6 hours. Monitor the progress of each reaction by TLC at regular intervals.
-
Analysis: Quench the reactions and analyze the crude mixtures by ¹H NMR or LC-MS to determine the yield and product distribution for each temperature profile.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} caption: Workflow for temperature optimization.
Issue 2: Poor Stereoselectivity (Incorrect Anomer Formation)
Controlling the stereochemistry at the anomeric center is one of the most significant challenges in glycosylation chemistry.
The Role of the C-2 Protecting Group:
The protecting group at the C-2 position has a profound influence on the stereochemical outcome.[11][12]
-
Neighboring Group Participation: Acyl-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction.[6] They attack the incipient oxocarbenium ion to form a stable dioxolenium intermediate, which blocks the α-face of the sugar. The glycosyl acceptor can then only attack from the β-face, leading to the exclusive formation of the 1,2-trans product.[11]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) at C-2 are non-participating.[11] In this case, the stereochemical outcome is influenced by a complex interplay of factors including the anomeric effect, solvent, temperature, and promoter, often resulting in a mixture of α and β anomers.
Strategies to Improve Stereoselectivity:
| Strategy | Mechanism | Considerations |
| Leverage Neighboring Group Participation | Use a C-2 acyl protecting group (e.g., acetate, benzoate) to direct the formation of the 1,2-trans glycoside.[6][11] | This is the most reliable method for obtaining 1,2-trans linkages. |
| Solvent Effects | Nitrile solvents (e.g., acetonitrile) can participate in the reaction to form a β-nitrilium ion intermediate, which then leads to the 1,2-trans product.[3] Ethereal solvents (e.g., diethyl ether) tend to favor the formation of the α-glycoside.[3] | The effect can be highly substrate-dependent. |
| Conformationally Constrained Donors | Introducing cyclic protecting groups that span multiple positions can lock the conformation of the pyranose ring, influencing the trajectory of the acceptor's attack.[13][14] | This is a more advanced strategy requiring the synthesis of specialized donors. |
| Temperature Control | Lowering the reaction temperature can favor a more SN2-like mechanism, which can enhance stereoselectivity.[15] | This may also significantly slow down the reaction rate. |
dot graph TD { subgraph "C-2 Participating Group (e.g., Acetyl)" direction LR A[Oxocarbenium Ion] --> B(Dioxolenium Intermediate); B -- "Acceptor Attack (β-face)" --> C[1,2-trans Product]; end
} caption: Influence of C-2 protecting group on stereoselectivity.
References
- 1. Using In(III) as a Promoter for Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active-latent glycosylation strategy toward Lewis X pentasaccharide in a form suitable for neoglycoconjugate syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 14. Conformationally Constrained Glycosyl Donors as Tools to Control Glycosylation Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Optimization of temperature and reaction time for benzylation of D-gluconolactone.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of temperature and reaction time for the benzylation of D-gluconolactone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Benzylation | 1. Low Reaction Temperature: The temperature may be insufficient for the reaction to proceed to completion, especially for sterically hindered hydroxyl groups.[1] 2. Insufficient Reaction Time: The reaction may not have been allowed to run long enough for full conversion.[1] 3. Poor Quality or Insufficient Base: The base (e.g., Sodium Hydride, NaH) may be old, improperly stored, or used in an inadequate amount, leading to incomplete deprotonation.[1] 4. Presence of Moisture: Water in the solvent or on the glassware can quench the base.[1] | 1. For per-benzylation, consider increasing the temperature or even refluxing the reaction mixture. For selective benzylation, a careful temperature balance is needed to avoid over-benzylation.[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is no longer visible. The addition of a catalyst like tetrabutylammonium iodide (TBAI) can significantly reduce reaction times.[1] 3. Use fresh, high-quality NaH from a sealed container. If necessary, wash the NaH with a dry solvent like hexane to remove mineral oil and surface oxidation. Use a sufficient excess of NaH.[1] 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Formation of Multiple Products (Lack of Regioselectivity) | The different hydroxyl groups of D-gluconolactone have varying, but often similar, reactivities, leading to a mixture of partially benzylated products.[1] | To achieve a specific, partially benzylated derivative, a protecting group strategy is often necessary. This involves protecting certain hydroxyl groups before benzylation.[1] For per-benzylation, using a sufficient excess of the benzylating agent and base, along with adequate reaction time and temperature, will drive the reaction to completion. |
| Formation of Dibenzyl Ether | 1. The benzyl alkoxide formed during the reaction can react with another molecule of the benzylating agent. 2. The benzylating agent (e.g., benzyl bromide) can degrade, especially in the presence of a base.[1] | 1. Use a minimal excess of the benzylating agent.[1] 2. Use fresh, high-quality benzyl bromide or benzyl chloride. Consider purifying the reagent before use if it appears discolored.[1] |
| Reaction Mixture Turns Dark/Charred | This may indicate decomposition of the starting material or products, potentially due to excessively high temperatures or reactive impurities. | Reduce the reaction temperature. Ensure high-purity reagents and solvents are used. |
| Hydrolysis of the Lactone Ring | The lactone structure of D-gluconolactone is susceptible to hydrolysis, which can lead to ring-opening, especially in the presence of water or strong bases.[2] | Maintain strictly anhydrous conditions throughout the reaction. Careful control of the amount and addition rate of the base is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the benzylation of D-gluconolactone?
A1: The most common side products are analogous to those seen in the benzylation of other sugars like D-glucose and include:
-
Partially benzylated D-gluconolactone isomers: Due to the different reactivities of the hydroxyl groups, you can get a mixture of mono-, di-, and tri-benzylated products.[1]
-
Over-benzylated product (tetra-O-benzyl-D-gluconolactone): This is common when attempting selective benzylation but using an excess of the benzylating agent or prolonged reaction times.[1]
-
Dibenzyl ether: This byproduct can form from the reaction of the benzylating agent with the benzyl alkoxide or through self-condensation of the benzylating agent.[1]
-
Ring-opened products: Due to the potential for hydrolysis of the lactone ring.[2]
Q2: How can I improve the yield of the desired benzylated D-gluconolactone derivative?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the base, solvent, temperature, and reaction time to find the optimal conditions for your desired product.
-
Use a Catalyst: Tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction, potentially allowing for lower temperatures and shorter reaction times.[1]
-
Ensure Anhydrous Conditions: The presence of water can lead to side reactions and lower yields.[1]
-
Purify Reagents: Use high-purity D-gluconolactone and freshly distilled benzylating agents.
Q3: What is the effect of temperature on the benzylation of D-gluconolactone?
A3: Temperature plays a critical role in the benzylation reaction.
-
Low temperatures can enhance selectivity for the most reactive hydroxyl group but may lead to incomplete reactions.[1]
-
Higher temperatures (including reflux) are often necessary for per-benzylation to ensure all hydroxyl groups react.[1] However, excessively high temperatures can lead to the formation of side products and decomposition.
-
In a continuous microchannel reactor setup for a related benzyl-substituted gluconolactone, yields were observed to vary with temperature, with a yield of 86.2% at 50°C and 87.5% at 75°C.[2]
Q4: How does reaction time influence the outcome of the benzylation?
A4: Reaction time is another crucial parameter.
-
Insufficient reaction time will result in incomplete benzylation.[1]
-
Prolonged reaction times , especially with an excess of the benzylating agent, can lead to the formation of over-benzylated products.[1]
-
The optimal reaction time should be determined by monitoring the reaction's progress using a technique like TLC.[1] In a microchannel reactor, residence times of 18-22 minutes have been used effectively.[2]
Data on Reaction Conditions
The following table summarizes data from the synthesis of a benzyl-substituted gluconolactone in a microchannel reactor, illustrating the impact of temperature and residence time on the reaction yield.[2]
| Parameter | Example 1 | Example 2 | Example 3 |
| Reaction Temperature (°C) | 55 | 50 | 75 |
| Residence Time (min) | 20 | 18 | 22 |
| Yield (%) | 93.2 | 86.2 | 87.5 |
Experimental Protocols
General Protocol for Per-benzylation of D-Gluconolactone
This protocol is a general guideline for the complete benzylation of all hydroxyl groups on D-gluconolactone, based on the Williamson ether synthesis.[3]
Materials:
-
D-Gluconolactone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)
-
Methanol (for quenching)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add D-gluconolactone. Add anhydrous DMF to dissolve the starting material. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Carefully add NaH (approximately 4-5 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure proper ventilation. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxides.
-
Benzylation: Cool the reaction mixture back to 0°C. If using, add a catalytic amount of TBAI. Slowly add benzyl bromide (approximately 4-5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction to 0°C and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or toluene.
Visualizations
Caption: General experimental workflow for the benzylation of D-gluconolactone.
References
Technical Support Center: Stereoselective Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. This valuable intermediate is crucial in carbohydrate chemistry, particularly for the synthesis of glycosides and various bioactive molecules.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: I am observing a low yield in the oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. What are the common causes?
A1: Low yields in this oxidation step, typically performed with DMSO and acetic anhydride, can stem from several factors:
-
Reagent Quality: Ensure that the dimethyl sulfoxide (DMSO) is anhydrous and the acetic anhydride (Ac₂O) is fresh. Moisture can significantly hinder the reaction.
-
Incomplete Reaction: The reaction can be slow, sometimes requiring up to 42 hours or more at ambient temperature to reach completion.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Suboptimal Temperature: While the reaction is typically run at room temperature, significant deviations in ambient temperature could affect the reaction rate.[2]
-
Impure Starting Material: The presence of incompletely benzylated byproducts from the previous step can interfere with the oxidation and complicate purification.
Q2: My purification by column chromatography is not effectively separating the lactone from impurities. What can I do?
A2: Purification challenges are common. Consider the following strategies:
-
Choice of Adsorbent: Use high-quality silica gel for column chromatography.
-
Solvent System Optimization: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The fully benzylated lactone is less polar than the starting glucopyranose.
-
Identify Common Impurities: The most common impurity is the unreacted 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Dibenzyl ether, a byproduct from the benzylation of the starting material, can also be present and may have a similar Rf value in some solvent systems.[3]
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent like ethanol/hexanes can further enhance purity.[3][4]
Q3: I suspect my starting material, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is impure. How does this affect the lactone synthesis?
A3: The purity of the starting material is critical. The most prevalent byproducts in its synthesis are incompletely benzylated derivatives, such as mono-, di-, and tri-O-benzyl-D-glucopyranose isomers.[3] These byproducts have free hydroxyl groups that can also be oxidized, leading to a mixture of lactones that are difficult to separate from the desired product. It is essential to purify the 2,3,4,6-Tetra-O-benzyl-D-glucopyranose thoroughly, typically by column chromatography, before proceeding to the oxidation step.[3]
Q4: The one-pot benzylation and lactonization from D-glucono-δ-lactone is failing. What are the critical parameters?
A4: The direct synthesis from D-glucono-δ-lactone using benzyl alcohol and a Lewis acid like zinc chloride (ZnCl₂) requires precise control.[2][4]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., toluene) and reagents.
-
Stoichiometry: The molar ratio of reactants is crucial. A typical ratio is 1 part D-glucono-δ-lactone to 4.2 parts benzyl alcohol and 0.3 parts ZnCl₂.[2]
-
Reaction Time and Temperature: This reaction is typically performed under reflux and may require 24-48 hours.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies:
-
Oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose: This is the most common and often high-yielding method. The oxidation is typically achieved using reagents like dimethyl sulfoxide (DMSO) with acetic anhydride.[2] This precursor is a stable, crystalline solid.[5]
-
Direct Benzylation of D-glucono-δ-lactone: This is a one-pot method where D-glucono-δ-lactone is reacted with benzyl alcohol in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[2][4] While this approach reduces the number of steps, yields can be lower, typically in the range of 58-62%.[2]
Q2: How can I monitor the progress of the synthesis?
A2: Thin-Layer Chromatography (TLC) is the most effective method.
-
For Oxidation: Use a solvent system like ethyl acetate/hexane. The product, this compound, will have a higher Rf value (run further up the plate) than the more polar starting material, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
-
Visualization: Spots can be visualized using UV light (if the plate has a fluorescent indicator) and/or by staining with phosphomolybdic acid or potassium permanganate solution.[3]
Q3: What are the key analytical techniques for characterizing the final product?
A3: A combination of spectroscopic and chromatographic methods is used for validation:
-
NMR Spectroscopy: ¹H NMR should show characteristic aromatic proton signals (around δ 7.25–7.35 ppm) and the lactone proton. ¹³C NMR is used to confirm the presence of the lactone carbonyl group, which has a distinctive chemical shift around 170.2 ppm.[2]
-
FTIR Spectroscopy: A strong absorption band around 1750 cm⁻¹ is indicative of the lactone C=O stretch.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should be ≥98% for pharmaceutical applications.[2][4]
Data Presentation
Table 1: Comparison of Primary Synthetic Methods
| Feature | Method 1: Oxidation | Method 2: One-Pot Benzylation |
| Starting Material | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | D-glucono-δ-lactone |
| Key Reagents | DMSO, Acetic Anhydride | Benzyl alcohol, ZnCl₂ |
| Typical Yield | 84–99%[2] | 58–62%[2] |
| Advantages | High yield, high purity achievable | Fewer synthetic steps |
| Disadvantages | Requires pre-synthesis of the starting material | Lower yield, requires stringent anhydrous conditions |
Table 2: Analytical Characterization Data for this compound
| Technique | Key Signal / Value | Description |
| ¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 20H) | Aromatic protons from the four benzyl groups.[2] |
| ¹³C NMR (CDCl₃) | 170.2 ppm | Carbonyl carbon of the lactone ring.[2] |
| FTIR | ~1750 cm⁻¹ | Strong absorbance from the lactone carbonyl (C=O) stretch.[2] |
| Purity (HPLC) | ≥98% | Standard for pharmaceutical-grade material.[2] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Materials: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, anhydrous dimethyl sulfoxide (DMSO), acetic anhydride (Ac₂O), ethyl acetate, hexane, saturated sodium bicarbonate solution, brine.
-
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1 equivalent) in a mixture of anhydrous DMSO and Ac₂O (typically a 1:1 or 2:1 ratio).
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 24-48 hours).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure lactone.
-
Protocol 2: Synthesis via One-Pot Benzylation of D-glucono-δ-lactone
-
Materials: D-glucono-δ-lactone, benzyl alcohol, anhydrous zinc chloride (ZnCl₂), anhydrous toluene.
-
Procedure:
-
To a flask containing anhydrous toluene, add D-glucono-δ-lactone (1 eq.), benzyl alcohol (4.2 eq.), and anhydrous ZnCl₂ (0.3 eq.).[2]
-
Heat the mixture to reflux and maintain for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Visualizations
References
How to prevent anomerization during glycosylation reactions.
Welcome to the Technical support center for glycosylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving stereoselective glycosylation, with a focus on preventing anomerization.
Frequently Asked Questions (FAQs)
Q1: What is anomerization in the context of glycosylation?
A1: Anomerization is the process where the stereochemistry at the anomeric center (C-1) of a glycosyl donor or product interconverts between its α and β configurations during a glycosylation reaction. This can lead to a mixture of anomeric products, complicating purification and reducing the yield of the desired stereoisomer.[1][2]
Q2: What are the primary factors that influence anomeric selectivity in a glycosylation reaction?
A2: The stereochemical outcome of a glycosylation reaction is influenced by several key factors:
-
Protecting Groups: Particularly the group at the C-2 position of the glycosyl donor.[3][4]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize key reaction intermediates.[5][6]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.[7]
-
Glycosyl Donor & Leaving Group: The reactivity of the donor and the nature of the anomeric leaving group are crucial.[8]
-
Activator/Promoter System: The choice of activator influences the reaction mechanism.[8]
-
Glycosyl Acceptor: The nucleophilicity and steric bulk of the acceptor can also play a role.[9]
Q3: How do C-2 protecting groups control the stereoselectivity of glycosylation?
A3: The protecting group at the C-2 position has the most direct impact on stereoselectivity through "neighboring group participation".
-
Participating Groups: Acyl-type groups (e.g., acetyl, benzoyl) can form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the sugar (the α-face in the glucose series), forcing the glycosyl acceptor to attack from the opposite face (the β-face), resulting in the formation of a 1,2-trans-glycoside.[3][4]
-
Non-Participating Groups: Ether-type groups (e.g., benzyl) or azides do not form this covalent intermediate. This allows the acceptor to approach from either face, often leading to a mixture of anomers. In these cases, other factors like solvent and temperature become more dominant in controlling selectivity.[1][3]
Q4: What is the general rule for how solvent choice affects the anomeric outcome?
A4: The choice of solvent can have a profound effect on the α/β ratio, especially when using donors with non-participating C-2 protecting groups.
-
Ethereal Solvents (e.g., Diethyl Ether, Dioxane, THF): These solvents are known to favor the formation of the α-anomer (1,2-cis for glucose). It is proposed that these solvents can coordinate with the intermediate oxocarbenium ion, influencing the trajectory of the incoming acceptor.[5][7]
-
Nitrile Solvents (e.g., Acetonitrile): These solvents tend to favor the formation of the β-anomer (1,2-trans for glucose). This is often referred to as the "nitrile effect," where the solvent can form an α-nitrilium ion intermediate, which is then displaced by the acceptor in an SN2-like fashion to give the β-product.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation reactions related to poor anomeric control.
Issue 1: Poor β-Selectivity (Excess α-Anomer Formation)
-
Symptom: You are trying to synthesize a 1,2-trans-glycoside (e.g., a β-glucoside) but are observing a significant amount of the 1,2-cis (α) anomer.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incorrect C-2 Protecting Group | Ensure you are using a participating protecting group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group. These groups are essential for forming the dioxolenium intermediate that directs the acceptor to the β-face.[3] |
| Suboptimal Solvent Choice | If using a non-participating C-2 group is unavoidable, switch to a nitrile solvent like acetonitrile. This can promote the formation of the β-anomer through the nitrile effect.[5] |
| High Reaction Temperature | High temperatures can favor the thermodynamically more stable α-anomer.[7] Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetically controlled product, which is often the β-anomer. |
Issue 2: Poor α-Selectivity (Excess β-Anomer Formation)
-
Symptom: Your goal is a 1,2-cis-glycoside (e.g., an α-glucoside), but the reaction is yielding a high proportion of the 1,2-trans (β) anomer.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incorrect C-2 Protecting Group | You must use a non-participating protecting group at the C-2 position, such as a benzyl (Bn) ether or an azide (N₃).[10] Using a participating group will almost exclusively yield the β-anomer. |
| Suboptimal Solvent Choice | The use of an ethereal solvent such as diethyl ether (Et₂O) or a mixture of dichloromethane (DCM) and an ether is known to favor the formation of the α-anomer.[7] Avoid nitrile solvents. |
| Reaction Temperature Too Low | While counterintuitive, in some systems, higher temperatures can favor the thermodynamically more stable α-anomer.[7] If low temperatures are yielding the β-product, cautiously increasing the temperature might improve α-selectivity. |
| Anomerization of the Product | The initially formed kinetic product may be anomerizing to the thermodynamic product under the reaction conditions. Consider using a base to neutralize any acid that may be promoting anomerization.[11] |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the anomeric selectivity of glycosylation reactions.
Table 1: Effect of C-2 Protecting Group on Anomeric Selectivity of Glucosyl Donors
| C-2 Protecting Group | Type | Typical Anomeric Ratio (α:β) | Mechanism of Control |
| Acetyl (Ac) | Participating | < 1:99 | Neighboring group participation via dioxolenium ion.[3] |
| Benzoyl (Bz) | Participating | < 1:99 | Neighboring group participation via dioxolenium ion.[3] |
| Benzyl (Bn) | Non-participating | Mixture (solvent/temp dependent) | No covalent intermediate; outcome depends on other factors.[1] |
| Azide (N₃) | Non-participating | Mixture (solvent/temp dependent) | No covalent intermediate; often favors α-anomers.[12] |
Table 2: Influence of Solvent on Anomeric Ratio with a Non-Participating C-2 Group
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature (°C) | Anomeric Ratio (α:β) |
| Per-O-benzyl-glucosyl donor | Secondary Alcohol | Dichloromethane (DCM) | -20 | Mixture, ~1:1 |
| Per-O-benzyl-glucosyl donor | Secondary Alcohol | Diethyl Ether (Et₂O) | -20 | > 5:1 |
| Per-O-benzyl-glucosyl donor | Secondary Alcohol | Acetonitrile (MeCN) | -20 | < 1:5 |
| Per-O-benzyl-glucosyl donor | Secondary Alcohol | Toluene/Dioxane (1:2) | 25 | > 10:1 |
(Note: The values in this table are representative and compiled from general principles discussed in the cited literature.[5][7] Actual ratios will vary based on the specific donor, acceptor, and promoter used.)
Table 3: Effect of Temperature on Anomeric Selectivity
| Reaction System | Temperature (°C) | Anomeric Ratio (α:β) |
| Thioglycoside donor (non-participating group) | 25 | 2:1 |
| Thioglycoside donor (non-participating group) | 0 | 1:1.5 |
| Thioglycoside donor (non-participating group) | -78 | 1:4 |
(Note: This table illustrates a general trend where lower temperatures often favor the kinetically controlled β-anomer.[13] The specific temperature dependence is highly system-specific.)
Experimental Protocols
Protocol 1: Koenigs-Knorr Glycosylation for β-Glycoside Synthesis (with Neighboring Group Participation)
This protocol describes a classic method for synthesizing a 1,2-trans-glycoside using a glycosyl bromide donor with a participating group at C-2.
-
Preparation of the Glycosyl Donor (Acetobromoglucose):
-
Dissolve 2,3,4,6-tetra-O-acetyl-D-glucopyranose in a minimal amount of glacial acetic acid.
-
Cool the solution to 0 °C and add a solution of HBr in acetic acid dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and extract the product with dichloromethane.
-
Wash the organic layer with cold saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the crude glycosyl bromide, which should be used immediately.[14]
-
-
Glycosylation Reaction:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.2 eq), silver(I) carbonate (2.0 eq), and activated molecular sieves (4Å).
-
Add anhydrous dichloromethane (DCM) and stir the suspension at room temperature for 30 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
In a separate flask, dissolve the freshly prepared acetobromoglucose (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the stirring suspension of the acceptor and silver salt.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with DCM and filter through Celite to remove silver salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the β-glycoside.[14][15]
-
Protocol 2: NIS/TfOH Activation of Thioglycosides for α-Glycoside Synthesis
This protocol is suitable for synthesizing 1,2-cis-glycosides using a thioglycoside donor with a non-participating group and an ethereal solvent.
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) (1.0 eq), the glycosyl acceptor (1.5 eq), and freshly activated molecular sieves (4Å).
-
Add anhydrous diethyl ether (Et₂O) as the solvent.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
-
Activation and Glycosylation:
-
In a separate flask, prepare a solution of N-Iodosuccinimide (NIS) (1.2 eq) in Et₂O.
-
Add the NIS solution to the reaction mixture.
-
Prepare a stock solution of trifluoromethanesulfonic acid (TfOH) in Et₂O. Add a catalytic amount of the TfOH solution (e.g., 0.1 eq) to the reaction mixture.
-
Stir the reaction at the low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the α-glycoside.[16]
-
Visualizations
Caption: Troubleshooting workflow for poor anomeric selectivity.
Caption: Key factors influencing anomeric control in glycosylation.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. benchchem.com [benchchem.com]
- 11. An experimental and theoretical study on stereocontrolled glycosylations by a “one-pot” procedure - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. TCI Practical Example: The Regioselective Koenigs-Knorr-Type Glycosylation of Carbohydrates Using a Borinic Acid Ester Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of key synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone, a crucial building block in carbohydrate chemistry. By presenting experimental data in a clear, comparative format alongside detailed protocols, this document aims to facilitate its unambiguous identification and utilization in complex synthetic pathways.
Performance Comparison: Spectroscopic Analysis
The structural elucidation of this compound is definitively achieved through ¹H and ¹³C NMR spectroscopy. The benzyl protecting groups, while rendering the molecule soluble in common organic solvents, introduce complexity to the spectra, particularly in the aromatic and benzylic regions. A comparison with a commonly used acetylated analogue, 2,3,4,6-tetra-O-acetyl-D-glucono-1,5-lactone, highlights the distinct influence of the protecting groups on the chemical shifts of the pyranose ring protons and carbons.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region (δ 7.25–7.35 ppm) corresponding to the twenty protons of the four benzyl groups. A key diagnostic signal is the doublet for the H-1 lactone proton, which appears around δ 5.12 ppm with a coupling constant of approximately 12 Hz[1]. The signals for the other ring protons typically reside in the region of δ 3.5-4.8 ppm, often overlapping with the benzylic methylene protons. In contrast, the acetylated analogue shows characteristic singlets for the acetyl methyl protons around δ 2.0 ppm, and the ring protons are generally found in a more downfield region compared to the benzylated compound due to the electron-withdrawing nature of the acetyl groups.
| Proton | This compound (CDCl₃) | 2,3,4,6-tetra-O-acetyl-D-glucono-1,5-lactone (CDCl₃) |
| Aromatic-H | 7.25–7.35 (m, 20H) | - |
| H-1 | 5.12 (d, J = 12 Hz, 1H)[1] | ~5.3 (d) |
| H-2 | Not explicitly assigned | ~5.1 (dd) |
| H-3 | Not explicitly assigned | ~5.5 (t) |
| H-4 | Not explicitly assigned | ~5.2 (t) |
| H-5 | Not explicitly assigned | ~4.2 (ddd) |
| H-6a, H-6b | Not explicitly assigned | ~4.1-4.3 (m) |
| Benzyl CH₂ | ~4.4-4.9 (m, 8H) | - |
| Acetyl CH₃ | - | ~2.0-2.2 (s, 12H) |
Note: The chemical shifts for the acetylated compound are approximate and collated from various sources for comparative purposes. Detailed assignments require 2D NMR techniques.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum of the benzylated lactone is distinguished by the lactone carbonyl signal at approximately 170.2 ppm[1]. The carbons of the benzyl groups give rise to a series of signals in the aromatic region (δ 127-139 ppm) and the benzylic region (δ 72-76 ppm). The pyranose ring carbons are found in the range of δ 68-85 ppm[1]. For the acetylated counterpart, the carbonyl carbons of the acetyl groups appear around 170 ppm, in addition to the lactone carbonyl. The methyl carbons of the acetyl groups are observed near 20 ppm, providing a clear distinction from the benzylated analogue.
| Carbon | This compound (CDCl₃) | 2,3,4,6-tetra-O-acetyl-D-glucono-1,5-lactone (CDCl₃) |
| C=O (Lactone) | 170.2[1] | ~169 |
| C=O (Acetyl) | - | ~170 |
| Aromatic-C | ~127-139 | - |
| C-1 | Not explicitly assigned | ~68 |
| C-2 | Not explicitly assigned | ~69 |
| C-3 | Not explicitly assigned | ~67 |
| C-4 | Not explicitly assigned | ~72 |
| C-5 | Not explicitly assigned | ~73 |
| C-6 | Not explicitly assigned | ~62 |
| Benzyl CH₂ | ~72-76 | - |
| Benzyl C (ipso) | Not explicitly assigned | - |
| Acetyl CH₃ | - | ~20-21 |
Note: The chemical shifts for the acetylated compound are approximate and collated from various sources for comparative purposes.
Experimental Protocols
Accurate NMR characterization relies on meticulous experimental technique. The following protocols are recommended for acquiring high-quality ¹H and ¹³C NMR spectra for protected gluconolactones.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity, typically >95%, as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography on silica gel.
-
Solvent: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid extraneous signals.
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) can be used for calibration.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required for different instruments.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
Logical Workflow for NMR Analysis
The process of NMR characterization follows a logical progression from sample preparation to final data analysis and comparison.
Caption: A streamlined workflow for the NMR characterization of protected carbohydrates.
By following these guidelines and utilizing the comparative data presented, researchers can confidently identify and characterize this compound, ensuring its correct application in their synthetic endeavors.
References
A Researcher's Guide to High-Resolution Mass Spectrometry for Protected Gluconolactone Analysis
For researchers, scientists, and drug development professionals, the precise structural characterization of protected gluconolactones is a critical step in the development of novel therapeutics and chemical probes. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful analytical technique, offering unparalleled accuracy and sensitivity for the analysis of these complex molecules. This guide provides an objective comparison of HRMS with other common analytical methods, supported by experimental data, and offers a detailed protocol for its application.
The use of protecting groups is essential in carbohydrate chemistry to control reactivity and enable regioselective modifications. Gluconolactones, as key intermediates in glycochemistry, are often derivatized with protecting groups such as acetyl, benzyl, or silyl ethers. The analytical challenge lies in confirming the structure, purity, and integrity of these protected intermediates. While various analytical techniques can provide structural information, HRMS offers distinct advantages in terms of mass accuracy and the ability to elucidate fragmentation pathways, which is crucial for unambiguous identification.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for characterizing protected gluconolactones depends on the specific information required, the complexity of the sample, and the available instrumentation. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely used, HRMS provides a higher level of confidence in structural elucidation.[1][2]
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/RI) |
| Principle | Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination. | Separates volatile and thermally stable compounds followed by mass analysis. | Separates compounds based on their interaction with a stationary phase. |
| Sample Derivatization | Often not required for ionization, but can be used to enhance separation. | Mandatory for non-volatile carbohydrates (e.g., silylation, acetylation) to increase volatility.[3] | Can be used to improve detection (e.g., UV-active labels), but not always necessary. |
| Resolution | Very High (e.g., >70,000 FWHM).[4] | Moderate mass resolution. | Chromatographic resolution depends on column and mobile phase. |
| Sensitivity | High (picomole to femtomole range). | High, but can be limited by derivatization efficiency. | Moderate to low, depending on the detector (UV or RI). |
| Structural Information | Detailed fragmentation data for structural elucidation.[5] | Provides fragmentation patterns, but can be complex for isomers. | Limited to retention time and UV absorbance/refractive index. |
| Quantitative Analysis | Can be quantitative, especially with isotopically labeled standards.[6] | Quantitative, but can be affected by derivatization reproducibility.[3] | Well-established for quantification. |
| Throughput | High, especially with direct infusion or rapid chromatography. | Moderate, limited by chromatographic run times and sample preparation. | Moderate to high. |
| Limitations | High initial instrument cost. | Limited to volatile and thermally stable compounds; derivatization can introduce artifacts.[3] | Co-elution of isomers can be a challenge; limited structural information. |
Detailed Experimental Protocol: LC-HRMS Analysis of Per-O-acetylated Gluconolactone
This protocol provides a general framework for the analysis of a model protected gluconolactone, tetra-O-acetyl-D-glucono-1,5-lactone, using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of tetra-O-acetyl-D-glucono-1,5-lactone in acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography system (e.g., Thermo U3000 HPLC).[7]
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 5 µm, 50 x 2.1 mm) is a suitable starting point.[7] For more polar analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more appropriate.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: Gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Instrument: A high-resolution mass spectrometer (e.g., Thermo LTQ Orbitrap XL).[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Range: m/z 100-1000.
-
Resolution: 70,000 at m/z 200.[4]
-
Data-Dependent MS/MS: Acquire MS/MS spectra for the top 3-5 most intense ions from the full scan.
-
Collision Energy: Use a stepped normalized collision energy (e.g., 20, 30, 40 eV) to obtain a range of fragment ions.
Visualizing the Workflow and Fragmentation
To better understand the analytical process and the structural information that can be obtained, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for a protected gluconolactone.
The fragmentation of protected gluconolactones in the mass spectrometer provides a unique fingerprint that can be used for structural confirmation. For per-O-acetylated gluconolactones, a characteristic fragmentation pathway involves the neutral loss of ketene (CH₂=C=O) from the acetyl groups.[8]
Conclusion
High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography, stands out as a premier technique for the analysis of protected gluconolactones. Its high mass accuracy, sensitivity, and ability to provide detailed structural information through fragmentation analysis make it an indispensable tool for researchers in drug discovery and carbohydrate chemistry. While other methods like GC-MS and HPLC have their merits, HRMS provides a level of confidence in structural assignment that is often required for the unambiguous characterization of these vital chemical entities. The detailed experimental protocol and understanding of fragmentation patterns provided in this guide serve as a valuable starting point for the successful implementation of HRMS in your research endeavors.
References
- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [protocols.io]
- 5. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosyl Donors: 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone in the Context of Modern Glycosylation Strategies
In the landscape of complex carbohydrate synthesis, the choice of glycosyl donor is a critical decision that profoundly influences reaction outcomes. This guide provides a comparative analysis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone and its role, contrasted with more conventional glycosyl donors derived from the closely related 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This comparison is intended for researchers, scientists, and drug development professionals to inform the strategic selection of building blocks in the synthesis of glycoconjugates and oligosaccharides.
This compound: A Precursor for C-Glycosides
This compound is a versatile intermediate in carbohydrate chemistry.[1][2] Its primary utility is not as a direct donor for the formation of O-glycosidic bonds, but rather as a precursor for the synthesis of C-glycosides.[2] These compounds, where the anomeric carbon is linked to the aglycone via a carbon-carbon bond, offer enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. The synthesis typically involves the reaction of the lactone with organometallic reagents.
Conventional O-Glycosyl Donors from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
In contrast, for the formation of O-glycosidic linkages, several highly effective glycosyl donors are prepared from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This precursor is favored due to the stability of the benzyl ether protecting groups, which are considered "arming" groups that enhance the reactivity of the glycosyl donor.[3] The most prominent among these donors are glycosyl trichloroacetimidates and thioglycosides.
Glycosyl Trichloroacetimidates are highly reactive donors activated by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). They are known for their high yields and the ability to control stereoselectivity based on reaction conditions.
Thioglycosides are stable and can be activated by a range of thiophilic promoters. Their stability allows for more complex synthetic strategies, including orthogonal glycosylations.
Performance Comparison
The following tables summarize the typical performance of these glycosyl donors. It is important to note that direct comparison of the lactone for O-glycosylation is not applicable; instead, its utility in C-glycosylation is presented alongside the O-glycosylation performance of donors derived from the corresponding glucopyranose.
Table 1: Performance of Glycosyl Donors in Glycosylation Reactions
| Glycosyl Donor Class | Typical Leaving Group | Typical Activator(s) | Typical Yield | Typical α:β Selectivity | Key Characteristics |
| From 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | |||||
| Glycosyl Trichloroacetimidate | -OC(NH)CCl₃ | TMSOTf, BF₃·OEt₂ | Good to High | Controllable by solvent and temperature | High reactivity, versatile for many acceptors. |
| Thioglycoside | -SPh, -SEt | NIS/TfOH, DMTST | Good to High | Controllable by conditions | Stable, allows for orthogonal strategies. |
| From this compound | |||||
| C-Glycoside Precursor | (Lactone carbonyl) | Organometallic reagents | Good | Stereoselectivity dependent on reagent and conditions | Forms hydrolytically stable C-C linkage. |
Experimental Protocols
Protocol 1: Glycosylation using a Trichloroacetimidate Donor
This protocol describes a typical glycosylation reaction using a 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate donor.
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Triethylamine or saturated aqueous sodium bicarbonate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the glycosyl donor and acceptor in anhydrous DCM containing activated 4 Å molecular sieves.
-
Cool the mixture to -78 °C.
-
Add TMSOTf dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with triethylamine or saturated aqueous sodium bicarbonate.
-
Filter the mixture through celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
Protocol 2: Glycosylation using a Thioglycoside Donor
This protocol outlines a standard procedure for glycosylation with an ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside donor.
Materials:
-
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside donor (1.1 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Activated 4 Å molecular sieves
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Triflic acid (TfOH) (0.2 equiv)
Procedure:
-
Co-evaporate the glycosyl donor and acceptor with anhydrous toluene and dry under high vacuum.
-
Dissolve the dried substrates in anhydrous DCM containing activated 4 Å molecular sieves and cool to -25 °C under an inert atmosphere.
-
Add NIS and a catalytic amount of TfOH to the solution.
-
Stir the reaction at -25 °C, allowing it to warm to 0 °C over 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up as described in Protocol 1.
Protocol 3: Synthesis of a C-Glycoside from this compound
This protocol provides a general procedure for the synthesis of a C-glycoside.
Materials:
-
This compound (1.0 equiv)
-
Organometallic reagent (e.g., Grignard or organolithium reagent) (excess)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the lactone in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the organometallic reagent dropwise.
-
Stir the reaction at low temperature and monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography.
Visualizing Glycosylation Pathways
The following diagrams illustrate the general workflows and logical relationships in the synthesis of glycosides from these precursors.
Caption: General workflow for O-glycosylation.
Caption: Workflow for C-glycoside synthesis.
References
Comparative analysis of different synthetic routes to tetra-O-benzyl-D-gluconolactone.
For Researchers, Scientists, and Drug Development Professionals
Tetra-O-benzyl-D-gluconolactone is a crucial intermediate in the synthesis of various biologically active compounds, most notably the SGLT2 inhibitor Dapagliflozin, a widely used therapeutic for type 2 diabetes. The efficient synthesis of this key building block is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of different synthetic routes to tetra-O-benzyl-D-gluconolactone, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Synthetic Strategies: A Comparative Overview
The synthesis of tetra-O-benzyl-D-gluconolactone primarily proceeds through two main strategies:
-
Oxidation of a Protected Precursor: This common approach involves the initial protection of the hydroxyl groups of a glucose derivative, followed by the oxidation of the anomeric carbon to form the lactone.
-
Direct Benzylation of a Lactone: An alternative route involves the direct benzylation of the hydroxyl groups of commercially available D-gluconolactone.
This guide will focus on a detailed comparison of different methods within the first strategy, for which more specific experimental data is available in the literature.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key quantitative parameters for different oxidation methods to synthesize tetra-O-benzyl-D-gluconolactone from 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
| Oxidation Method | Oxidizing Agent/System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| TEMPO-mediated Oxidation | TEMPO/Sodium hypochlorite | Tetrahydrofuran | 50 | 1 | 65.5 (purified) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | 0.5 | Not Reported |
Experimental Protocols
Route 1: TEMPO-mediated Oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose
This protocol is adapted from a patented continuous flow method, with a comparative batch reaction described.[1]
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranose
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2.65 g (4.9 mmol) of 2,3,4,6-tetra-O-benzyl-D-glucopyranose in 25 mL of anhydrous tetrahydrofuran, add 0.38 g (2.44 mmol) of TEMPO and 0.32 mL (5.2 mmol) of sodium hypochlorite.
-
Heat the reaction mixture to 50 °C and maintain this temperature for 1 hour.
-
Cool the reaction to room temperature.
-
Perform an aqueous work-up by extracting the mixture with 100 mL of water and two portions of 100 mL of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Reported Yield: 65.5% with a purity of 98.6%.[1]
Route 2: Swern Oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose
This protocol outlines a general procedure for the Swern oxidation of the protected glucose precursor.
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranose
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of DMSO (2.7 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution over 5 minutes.
-
Stir the resulting mixture for 5 minutes at -78 °C.
-
Add a solution of 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 equivalent) in anhydrous dichloromethane dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography.
Note: While this is a standard protocol, a specific yield for this reaction was not found in the searched literature.
Mandatory Visualization
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.
References
A Comparative Guide to Analytical Methods for Assessing the Purity of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for critical chemical intermediates is paramount in research and pharmaceutical development. 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone, a key building block in carbohydrate synthesis, requires rigorous analytical assessment to ensure the integrity of subsequent synthetic steps and the quality of the final products. This guide provides a comprehensive comparison of the primary analytical methods for evaluating the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitation of known versus unknown impurities, the desired level of precision, and the availability of reference standards. The following table summarizes the key performance characteristics of HPLC, qNMR, and LC-MS for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Quantification of known and unknown impurities, Purity verification | Absolute quantification of the main component, Purity assay without a specific reference standard for the analyte | Identification and quantification of trace-level impurities |
| Typical Purity Range Determined | ≥ 95% | 95% - 100% | N/A (primarily for impurity profiling) |
| Limit of Detection (LOD) for Impurities | 0.01 - 0.1 mg/mL | ~0.1% (relative to the main component) | < 500 fmol |
| Limit of Quantification (LOQ) for Impurities | 0.03 - 0.5 mg/mL | ~0.3% (relative to the main component) | ~1 pmol |
| Precision (RSD%) | < 2.0% | < 1.0% | < 5.0% |
| Accuracy (Recovery %) | 98 - 102% | 99 - 101% | 95 - 105% |
| Throughput | High | Medium | High |
| Strengths | Robust, reproducible, widely available, excellent for routine quality control. | Primary analytical method, highly accurate, does not require an identical reference standard for the analyte. | High sensitivity and selectivity, provides structural information about impurities. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity than LC-MS, potential for signal overlap in complex mixtures. | Ionization efficiency can vary between compounds, potentially affecting quantification. |
Experimental Workflows
The general workflow for assessing the purity of this compound involves sample preparation followed by analysis using one or more of the described techniques. The choice of method will dictate the specific steps involved.
Detailed Experimental Protocols
The following are representative protocols for each analytical method. Optimization may be required based on the specific instrumentation and impurity profile of the sample.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control and purity verification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenyl-Hexyl stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 60% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[1][2][3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 2-5 mg of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.7 mL) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform and phase correction to the acquired FID.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and quantification of trace impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole).
-
Chromatographic Conditions: Similar to the HPLC method described above. The use of volatile mobile phase modifiers (e.g., 0.1% formic acid) is necessary for good ionization.
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 100 - 1000.
-
-
Data Analysis: Impurities can be identified by their mass-to-charge ratio and fragmentation patterns. Quantification can be performed by creating calibration curves for known impurities or by relative quantification based on the peak area of the impurity versus the main component, assuming similar ionization efficiencies.
Logical Relationships in Analytical Method Selection
The choice and interplay of these analytical methods can be visualized as a decision-making process based on the analytical goals.
By understanding the capabilities and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring the quality and reliability of their scientific endeavors.
References
Confirming Product Stereochemistry After Reaction with 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone: A Comparative Guide to Analytical Methodologies
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
The strategic use of protected carbohydrate scaffolds is fundamental to modern medicinal chemistry and drug development. 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone stands out as a pivotal intermediate, particularly in the synthesis of C-glycosides and other carbohydrate mimetics that offer enhanced metabolic stability over their O-glycoside counterparts.[1][2] However, the planar nature of the sp²-hybridized anomeric carbon in the lactone presents a significant stereochemical challenge. Reactions such as reduction or the addition of organometallic reagents can generate a new stereocenter at the C1 position, leading to a mixture of diastereomers, typically the α- and β-anomers.
The biological activity of the resulting C-glycoside is often exquisitely dependent on the stereochemistry at this newly formed anomeric center. Therefore, unambiguous confirmation of the product's stereochemistry is not merely a matter of analytical rigor; it is a critical step that dictates the therapeutic potential and developmental trajectory of the molecule.
This guide provides a comparative analysis of the three primary analytical techniques used to determine the stereochemistry of products derived from this lactone: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Single-Crystal X-ray Diffraction. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate methodology for your research needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry in Solution
NMR is the most powerful and frequently utilized tool for the initial stereochemical assessment of these reaction products. Its non-destructive nature and the wealth of structural information it provides make it the primary choice for routine analysis. The determination of relative stereochemistry hinges on two key NMR phenomena: proton coupling constants (³J values) and the Nuclear Overhauser Effect (NOE).
Expertise & Experience: The "Why" Behind the Method
We choose NMR first because it directly probes the three-dimensional arrangement of atoms in the solution state, which is often more biologically relevant than the solid state. The key is to analyze the conformation of the newly formed pyranose ring. For a product of this compound, the bulky benzyl protecting groups will typically force the pyranose ring into a stable ⁴C₁ chair conformation. In this conformation, substituents are either axial or equatorial, and the geometric relationship between them can be deciphered.
-
¹H NMR Coupling Constants: The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is described by the Karplus relationship, which correlates it to the dihedral angle between the protons. For the C1-C2 bond, a large coupling constant (³JH1-H2 ≈ 8-10 Hz) is indicative of a trans-diaxial relationship between H1 and H2. This is characteristic of the β-anomer, where the new C1 substituent is in an equatorial position. Conversely, a small coupling constant (³JH1-H2 ≈ 1-3 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, which points to the α-anomer, where the new C1 substituent is axial.
-
Nuclear Overhauser Effect (NOE): NOE is a through-space correlation that is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[3] In a ⁴C₁ chair, 1,3-diaxial protons are spatially close. Therefore, for the α-anomer (axial C1 substituent), NOE correlations would be expected between the new C1 substituent's protons and the axial protons at C3 and C5. For the β-anomer (equatorial C1 substituent), NOEs would be seen between H1 and the equatorial protons at C2 and the axial protons at C3 and C5. A 2D NOESY or ROESY experiment is the standard method for unambiguously identifying these spatial relationships.[3]
Experimental Workflow: NMR Analysis
Detailed Experimental Protocol: 2D NOESY
-
Sample Preparation: Accurately weigh 10-15 mg of the purified reaction product and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution through a glass wool plug into a clean NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion). Tune and shim the instrument for optimal resolution.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to verify sample purity and identify the chemical shifts of all relevant protons.
-
2D COSY Spectrum: Acquire a 2D COSY spectrum to establish the spin systems and confirm the through-bond connectivity of the protons, which is essential for unambiguous signal assignment.
-
2D NOESY/ROESY Spectrum:
-
Use a standard noesyesgp pulse sequence.
-
Set the mixing time (d8) to a value appropriate for the molecule's size. A typical starting range is 300-800 ms. A range of mixing times may be necessary to observe optimal NOEs.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis: Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the proton signals with the aid of the COSY spectrum. Carefully analyze the cross-peaks in the NOESY spectrum to identify protons that are close in space.
Data Presentation: Comparison of Expected NMR Data
| Parameter | Expected for β-anomer (Equatorial C1-Substituent) | Expected for α-anomer (Axial C1-Substituent) |
| ³JH1-H2 | Large (8-10 Hz) | Small (1-3 Hz) |
| Key NOE Correlations | H1 ↔ H2eq, H3ax, H5ax | New C1-substituent ↔ H3ax, H5ax |
Chiral High-Performance Liquid Chromatography (HPLC): Resolving and Quantifying Diastereomers
While NMR is excellent for determining the structure of the major product, it is less suited for accurately quantifying the ratio of diastereomers, especially if the minor isomer is present in very low concentrations. Chiral HPLC excels in this area, providing a robust method for separating diastereomers and determining the diastereomeric excess (d.e.).
Expertise & Experience: The "Why" Behind the Method
The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the analytes and a chiral stationary phase (CSP).[4] Enantiomers or diastereomers will interact differently with the CSP, leading to different retention times and, thus, separation.[5] For carbohydrate derivatives, polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are often highly effective.[6] The choice of a specific column and mobile phase is critical and often requires methodical screening. This technique is a self-validating system when an authentic standard of at least one of the isomers is available for comparison.
Experimental Workflow: Chiral HPLC Method Development
Detailed Experimental Protocol: Diastereomer Separation
-
System Preparation: Use an HPLC system equipped with a UV detector (the benzyl groups provide a strong chromophore, typically detected at ~254 nm).
-
Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v). Filter and degas the mobile phase thoroughly.
-
Method Parameters:
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the purified product mixture (approx. 1 mg/mL).
-
If available, inject solutions of pure α and β standards to confirm the identity of each peak.
-
Integrate the peak areas of the two separated diastereomers to calculate the diastereomeric ratio.
-
Data Presentation: Example Chiral HPLC Separation Data
| Compound | Retention Time (min) | Peak Area (%) | Diastereomeric Excess (d.e.) |
| α-anomer | 12.5 | 5.0 | 90% |
| β-anomer | 15.2 | 95.0 |
Single-Crystal X-ray Diffraction: The "Gold Standard" for Absolute Confirmation
When NMR data is ambiguous, or when absolute confirmation of the stereochemistry is required for regulatory filings or publication in a high-impact journal, single-crystal X-ray diffraction is the definitive technique. It provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice.[7]
Expertise & Experience: The "Why" Behind the Method
X-ray crystallography works by directing X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing this pattern, the precise position of every atom in the molecule can be determined, revealing its absolute configuration. The primary challenge, however, is not the analysis but obtaining a high-quality single crystal suitable for diffraction.[8] Carbohydrate derivatives, especially those with multiple flexible benzyl groups, can be notoriously difficult to crystallize.[7] This often requires extensive screening of various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Experimental Workflow: X-ray Crystallography
Detailed Experimental Protocol: Crystallization via Slow Evaporation
-
Purification: Ensure the target compound is of the highest possible purity (>99%), as impurities can severely inhibit crystallization.
-
Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a "good" solvent in which it is readily soluble (e.g., Dichloromethane or Ethyl Acetate).
-
Induce Crystallization: Place the solution in a small, clean vial. Add a "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly turbid. Add a final drop of the "good" solvent to redissolve the precipitate.
-
Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at room temperature in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor for analysis.
Comparative Summary: Choosing the Right Technique
| Feature | NMR Spectroscopy | Chiral HPLC | X-ray Crystallography |
| Information | Relative stereochemistry, conformation in solution | Diastereomeric ratio, analytical separation | Absolute stereochemistry, solid-state conformation |
| Sample Req. | ~10 mg, non-destructive | <1 mg, destructive | Single crystal, destructive |
| Throughput | High | High | Low |
| Primary Use | Initial structure elucidation | Purity analysis, quantification of isomers | Definitive, unambiguous proof of structure |
| Key Limitation | Can be ambiguous for complex or flexible systems | Requires method development, standards are ideal | Requires a high-quality single crystal |
Conclusion: A Synergistic Approach for Self-Validating Results
For the robust confirmation of product stereochemistry following reactions with this compound, a multi-faceted analytical approach is superior. The process should begin with NMR spectroscopy to determine the relative stereochemistry of the major product. This is followed by Chiral HPLC to resolve and accurately quantify the ratio of diastereomers formed in the reaction. Finally, for critical applications such as IND filings or foundational publications, single-crystal X-ray diffraction of the major isomer provides the ultimate, unambiguous proof of its absolute stereochemistry. By combining these techniques, researchers can build a self-validating system that ensures the scientific integrity of their findings and provides the highest level of confidence in their molecular assets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3D electron crystallography of carbohydrates: structural diversity and radiation sensitivity | ANR [anr.fr]
A Comparative Guide to Protected D-Glucono-1,5-Lactone Derivatives for Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate protected carbohydrate intermediates is a critical step in the synthesis of complex bioactive molecules. This guide provides a comparative analysis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone and its acetylated glucopyranuronate analogues, offering valuable insights into their structural characteristics.
While crystallographic data for this compound is not publicly available, this guide presents a detailed comparison with the structurally related and well-characterized methyl tetra-O-acetyl-α-D-glucopyranuronate and methyl tetra-O-acetyl-β-D-glucopyranuronate. The choice between benzyl and acetyl protecting groups can significantly influence the reactivity, solubility, and ease of deprotection in a synthetic pathway. This comparison, therefore, offers a valuable framework for decision-making in the early stages of drug design and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the compared compounds.
| Property | This compound | Methyl tetra-O-acetyl-α-D-glucopyranuronate | Methyl tetra-O-acetyl-β-D-glucopyranuronate |
| CAS Number | 13096-62-3 | Not explicitly available | Not explicitly available |
| Molecular Formula | C₃₄H₃₄O₆ | C₁₅H₂₀O₁₁ | C₁₅H₂₀O₁₁ |
| Molecular Weight | 538.64 g/mol | 376.31 g/mol | 376.31 g/mol |
| Appearance | Pale yellow syrup | Crystalline solid | Crystalline solid |
| Purity | ≥ 95% (HPLC) | High purity | High purity |
| Storage Conditions | 0-8°C | Room temperature | Room temperature |
X-ray Crystallography Data Comparison
The table below presents the crystallographic data for the α and β anomers of methyl tetra-O-acetyl-D-glucopyranuronate, providing a basis for structural comparison.[1]
| Crystallographic Parameter | Methyl tetra-O-acetyl-α-D-glucopyranuronate | Methyl tetra-O-acetyl-β-D-glucopyranuronate |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 8.8074(3) | 7.5193(3) |
| b (Å) | 15.5411(5) | 13.5152(5) |
| c (Å) | 26.5815(8) | 17.5878(6) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 3641.5(2) | 1788.11(11) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.372 | 1.396 |
Experimental Protocols
Synthesis of this compound
Synthesis and Crystallization of Methyl tetra-O-acetyl-D-glucopyranuronates[1]
The α and β anomers of methyl tetra-O-acetyl-D-glucopyranuronate were synthesized by the opening of D-glucurono-6,3-lactone with sodium hydroxide in methanol, followed by acetylation using acetic anhydride in pyridine.[1] The β-anomer was obtained as a crystalline solid, and the α-anomer was isolated from the mother liquor via silica gel chromatography.[1]
-
Crystallization of the β-anomer: Single crystals suitable for X-ray diffraction were grown from ethanol.
-
Crystallization of the α-anomer: Single crystals were grown from a mixture of ethyl acetate and tetrahydrofuran (THF).
Logical Workflow for Compound Selection
The selection of a protected gluconolactone derivative is a multi-faceted process that depends on the specific requirements of the synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A flowchart illustrating the decision-making process for selecting a suitable protected gluconolactone derivative based on synthetic requirements.
References
Reactivity of Gluconolactone Compared to Other Sugar Lactones: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of gluconolactone with other common sugar lactones, supported by experimental data. The information presented is intended to assist researchers and professionals in drug development and related fields in understanding the chemical behavior of these compounds.
Executive Summary
Gluconolactone, a widely used polyhydroxy acid in the pharmaceutical and cosmetic industries, exhibits distinct reactivity profiles compared to other sugar lactones. This difference is primarily influenced by the stereochemistry of the hydroxyl groups on the lactone ring. This guide delves into a comparative analysis of the reactivity of gluconolactone, galactonolactone, and mannonolactone, focusing on their isomerization rates as a key indicator of electrophilicity and stability. Additionally, the guide explores their reactivity in aminolysis reactions and provides detailed experimental protocols for researchers seeking to conduct their own comparative studies.
Comparative Reactivity Data
The reactivity of sugar lactones can be assessed through various chemical transformations, including hydrolysis, aminolysis, and isomerization. While comprehensive kinetic data for hydrolysis and aminolysis under identical conditions are sparse in the literature, the isomerization of δ-lactones to their more stable γ-lactone counterparts provides a reliable measure of their relative reactivity and thermodynamic stability.
Isomerization of Aldono-δ-lactones
The rate of isomerization from the six-membered δ-lactone to the five-membered γ-lactone is influenced by the stereochemical arrangement of the hydroxyl groups, which affects the conformational stability of the δ-lactone ring. The observed rate constants for the isomerization of D-glucono-δ-lactone, D-mannono-δ-lactone, and D-galactono-δ-lactone in [D6]DMSO have been reported and are summarized in the table below.
| Lactone | Structure | Isomerization Rate Constant (k_obsd) x 10⁻⁴ s⁻¹ |
| δ-D-Gluconolactone | 1.41 | |
| δ-D-Mannonolactone | Not Reported in the same study | |
| δ-D-Galactonolactone | 1.73 |
Data sourced from a study on the synthesis and stability of δ-D-galactonolactone. The experiment was conducted by dissolving the δ-lactones (10 mg) in [D6]DMSO (0.6 mL) and monitoring the reaction by ¹H NMR spectroscopy.
The data indicates that δ-D-galactonolactone isomerizes slightly faster than δ-D-gluconolactone, suggesting a lower stability of its δ-lactone form. This is attributed to the axial orientation of the C4 hydroxyl group in the predominant chair conformation of δ-D-galactonolactone, which leads to greater steric strain compared to δ-D-gluconolactone where all hydroxyl groups can occupy equatorial positions.
Aminolysis of Sugar Lactones
The reaction of sugar lactones with amines to form the corresponding amides is a crucial reaction in the synthesis of various biologically active molecules. Studies on the mechanosynthesis of aldonamides via aminolysis of unprotected sugar lactones have shown that gluconolactone, ribonolactone, and galactonolactone exhibit excellent and similar reactivity with primary amines such as dodecylamine.[1] This suggests that under these specific solvent-free, liquid-assisted grinding conditions, the stereochemistry of the sugar lactone has a minimal impact on the outcome of the aminolysis reaction, with all tested lactones proceeding to high conversion.[1]
Experimental Protocols
For researchers interested in performing their own comparative reactivity studies, the following are detailed methodologies for monitoring lactone reactions.
Monitoring Lactone Isomerization by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the isomerization of δ-lactones to γ-lactones.[2]
Materials:
-
Sugar δ-lactone (e.g., D-glucono-δ-lactone)
-
Deuterated dimethyl sulfoxide ([D6]DMSO)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a known quantity (e.g., 10 mg) of the sugar δ-lactone in a specific volume (e.g., 0.6 mL) of [D6]DMSO directly in an NMR tube.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals.
-
Monitor the decrease in the signal intensity of characteristic peaks of the δ-lactone and the corresponding increase in the signals of the γ-lactone.
-
Integrate the relevant peaks in each spectrum to determine the relative concentrations of the two isomers over time.
-
The observed rate constant (k_obsd) can be determined by plotting the natural logarithm of the concentration of the δ-lactone against time and fitting the data to a first-order rate equation.
References
A Comparative Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone: Traditional vs. Novel Catalytic Oxidation
For researchers, scientists, and professionals in drug development, the efficient synthesis of key carbohydrate intermediates is paramount. 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a vital building block in the synthesis of various glycoconjugates and C-glycosides, including SGLT2 inhibitors for diabetes treatment. This guide provides a detailed comparison of a traditional synthetic protocol, the Albright-Goldman oxidation, with a novel, greener alternative utilizing a TEMPO-catalyzed system.
This comparison guide aims to provide an objective analysis of the performance of these two synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for laboratory and industrial applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the traditional Albright-Goldman oxidation and the novel TEMPO-catalyzed oxidation for the synthesis of this compound from its corresponding pyranose precursor.
| Parameter | Traditional Method (Albright-Goldman) | Novel Method (TEMPO-Catalyzed) |
| Starting Material | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose |
| Oxidizing System | Dimethyl sulfoxide (DMSO) / Acetic Anhydride (Ac₂O) | TEMPO (cat.), Sodium hypochlorite (NaOCl), Sodium bicarbonate (NaHCO₃), Potassium bromide (KBr) |
| Reaction Time | 12 - 24 hours | 1 - 3 hours |
| Reaction Temperature | Room Temperature (~25°C) | 0°C to Room Temperature |
| Reported Yield | 84% - 99%[1] | Typically >90% |
| Purity | High, requires chromatographic purification[1] | High, often requires minimal purification |
| Key Advantages | Well-established, uses common reagents | Faster reaction, milder conditions, catalytic, environmentally friendlier ("greener") |
| Key Disadvantages | Long reaction time, potential for side products, malodorous byproducts (dimethyl sulfide) | Requires careful pH control, potential for halogenated byproducts if not controlled |
Experimental Protocols
Detailed methodologies for both the traditional and novel synthetic protocols are provided below.
Traditional Method: Albright-Goldman Oxidation
This protocol is a classic method for the oxidation of alcohols using a mixture of dimethyl sulfoxide and acetic anhydride.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetic Anhydride (Ac₂O)
-
Chloroform
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate/Petroleum ether
Procedure:
-
To a solution of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in anhydrous DMSO, add acetic anhydride.
-
Stir the solution under a nitrogen atmosphere for 12 hours at room temperature.
-
After the reaction is complete, evaporate the acetic anhydride under reduced pressure.
-
Dilute the remaining solution with water and extract the product with chloroform.
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to yield this compound.[2]
Novel Method: TEMPO-Catalyzed Oxidation (Anelli's Protocol)
This modern protocol utilizes a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a stoichiometric amount of a co-oxidant, offering a faster and more environmentally benign alternative.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Potassium Bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Aqueous Sodium Hypochlorite (NaOCl) solution (commercial bleach)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in dichloromethane in a flask equipped with a magnetic stirrer.
-
Add an aqueous solution of sodium bicarbonate and a catalytic amount of potassium bromide.
-
Add a catalytic amount of TEMPO to the biphasic mixture.
-
Cool the vigorously stirred mixture to 0°C in an ice bath.
-
Slowly add the aqueous sodium hypochlorite solution dropwise, maintaining the temperature at 0°C. The reaction progress can be monitored by the disappearance of the orange color of the TEMPO radical.
-
Once the reaction is complete (typically within 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the product, which is often of high purity without the need for column chromatography.
Visualizing the Synthetic Workflows
To better illustrate the process flow and the key differences between the two synthetic approaches, the following diagrams are provided.
Caption: Comparative workflow of traditional vs. novel synthesis.
The catalytic cycle of the novel TEMPO-mediated oxidation highlights its efficiency and regenerative nature, which is a significant advantage over the stoichiometric traditional method.
References
Benchmarking the efficiency of glycosylation with 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone.
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of complex carbohydrates is a cornerstone of modern glycobiology and therapeutic development. The choice of glycosyl donor is a critical parameter that dictates the success of a glycosylation reaction. This guide provides a comparative analysis of glycosylation strategies, with a focus on the utility of benzyl-protected glucose derivatives. While direct, quantitative data on the efficiency of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone as a direct O-glycosyl donor is not extensively reported in peer-reviewed literature, this guide will focus on its precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a widely used and well-documented glycosyl donor. We will objectively compare its performance when converted into various activated glycosyl donors and benchmark these against other common alternatives, supported by experimental data.
Introduction to Glycosyl Donors
The formation of a glycosidic bond is a fundamental transformation in carbohydrate chemistry. A glycosyl donor is a carbohydrate derivative in which the anomeric hydroxyl group has been replaced by a leaving group. This leaving group is activated by a promoter, generating a reactive electrophilic species at the anomeric center, which is then attacked by a nucleophilic hydroxyl group of a glycosyl acceptor. The efficiency and stereoselectivity of this process are paramount.
Common classes of glycosyl donors include:
-
Glycosyl Halides: Historically significant, they are highly reactive but can be unstable.
-
Thioglycosides: Valued for their stability, allowing for complex protecting group manipulations, and can be activated by a variety of thiophilic promoters.
-
Glycosyl Trichloroacetimidates: Highly reactive and versatile donors that are activated by catalytic amounts of a Lewis acid.
While this compound is a valuable intermediate in carbohydrate synthesis, its primary application lies in the stereoselective synthesis of C-glycosides. Its direct use as an O-glycosyl donor is not a commonly reported strategy. Therefore, this guide will focus on the versatile precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, which can be readily converted into various highly efficient glycosyl donors.
Performance Comparison of Glycosyl Donors Derived from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
The following tables summarize representative data for the performance of different glycosyl donors derived from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The yields and stereoselectivity are highly dependent on the specific glycosyl acceptor and reaction conditions.
| Glycosyl Donor Type | Promoter/Activator | Typical Yield (%) | Typical Stereoselectivity (α:β) | Advantages | Disadvantages |
| Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | 80-95% | Highly dependent on solvent and temperature | High reactivity, excellent leaving group, catalytic activation | Moisture sensitive, potential for rearrangement |
| Thioglycoside (e.g., S-phenyl) | NIS/TfOH, DMTST | 75-90% | Good to excellent, tunable by conditions | Stable, orthogonal to many protecting groups | Requires stoichiometric and often thiophilic promoters |
| Glycosyl Halide (e.g., Bromide) | AgOTf, Ag₂CO₃ | 70-85% | Good with neighboring group participation | High reactivity | Instability, requires stoichiometric and often toxic promoters |
Experimental Protocols
Detailed methodologies for the preparation and use of common glycosyl donors derived from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose are provided below.
Preparation of 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl Trichloroacetimidate
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Trichloroacetonitrile
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq).
-
Dissolve the sugar in anhydrous DCM (~0.2 M).
-
Add trichloroacetonitrile (3.0 eq) via syringe.
-
Cool the solution to 0 °C and add DBU (0.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate with 1% Triethylamine) to yield the glycosyl trichloroacetimidate donor, which often exists as a mixture of anomers.
Glycosylation using a Trichloroacetimidate Donor
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Trichloroacetimidate (Glycosyl Donor)
-
Glycosyl Acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated 4 Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine or Pyridine
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Place the flask under a positive pressure of dry argon.
-
Add anhydrous DCM (~0.1 M) via syringe.
-
Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
Prepare a stock solution of TMSOTf (0.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature for a set time or allow it to warm slowly. Monitor the progress by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine to neutralize the Lewis acid.
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.
Visualizing Glycosylation Pathways and Workflows
General Glycosylation Reaction Pathway
Caption: Generalized pathway of a chemical glycosylation reaction.
Experimental Workflow for Trichloroacetimidate Glycosylation
Caption: Step-by-step workflow for a typical glycosylation reaction.
Conclusion
While this compound is a valuable synthon in carbohydrate chemistry, particularly for C-glycosylation, its direct application as an O-glycosyl donor is not well-documented. However, its precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, serves as a versatile starting material for the synthesis of highly efficient glycosyl donors, including trichloroacetimidates and thioglycosides. The choice of the activated donor, along with careful control of reaction conditions such as solvent and temperature, allows for the high-yield and stereoselective synthesis of complex O-glycosides. This guide provides researchers with the necessary protocols and comparative insights to make informed decisions for their synthetic strategies in the pursuit of novel glycoconjugates and carbohydrate-based therapeutics.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
This document provides comprehensive safety and logistical guidance for the proper disposal of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Safety and Hazard Information
This compound is a chemical compound that requires careful handling and disposal due to its potential health and environmental effects. It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[1][2] |
| Chronic Aquatic Toxicity | Category 4 (May cause long lasting harmful effects to aquatic life)[1][2] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
| PPE Specification | Details |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves. Gloves should be inspected prior to use. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated. Normal use in a well-ventilated area may not require respiratory protection. |
| Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting. This procedure is based on best practices for solid chemical waste disposal.
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Choose a robust, leak-proof container suitable for solid chemical waste. The original product container can be used if it is in good condition.[3]
-
The container must be clearly labeled with the following information:[3]
-
"Waste: this compound"
-
Chemical Formula: C₃₄H₃₄O₆
-
CAS Number: 13096-62-3
-
Date of accumulation (the date the first amount of waste is added)
-
Principal Investigator's Name and Laboratory/Room Number
-
-
-
Waste Accumulation and Storage :
-
Scheduling Waste Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department or their designated chemical waste disposal contractor.[3]
-
Provide them with all the information from the waste label.
-
Follow their specific instructions for scheduling a waste pickup.
-
-
Documentation :
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
Essential Safety and Handling Guide for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.[1][2][3]
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses or chemical safety goggles. | A face shield may be necessary in situations with a higher risk of splashing.[1][4] |
| Skin Protection | Chemical-resistant gloves and a lab coat. | Protective boots may also be required depending on the scale of handling.[1][3] |
| Respiratory Protection | Dust respirator. | An N95 (US) or equivalent respirator should be used if dust formation is likely.[3] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling practices are critical to prevent contamination and accidental exposure. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] A safety shower and eye wash station should be readily accessible.[1]
1. Preparation and Handling:
-
Ensure the work area is clean and uncluttered.
-
Wear all required personal protective equipment as detailed in the table above.
-
Handle the compound in a manner that avoids the formation and dispersion of dust.[1][2]
-
Use a local exhaust system if dust or aerosols are likely to be generated.[1]
-
Avoid all direct contact with the skin, eyes, and clothing.[1][2]
2. During Operation:
-
Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[2][5]
-
Keep the container tightly closed when not in use.[1]
3. Post-Operation:
-
Thoroughly wash hands and face after handling the compound.[1][2]
-
Clean the work area and any equipment used.
4. Storage:
-
Store the container in a cool, dry, and well-ventilated place, such as a refrigerator.[1][2] Some suppliers recommend storage at 4°C.[6]
-
Avoid long-term storage, as the product may degrade over time.[1]
Hazard Summary
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[2][5]
-
Fire Hazard: In case of fire, hazardous combustion products like carbon oxides may be produced.[1] Closed containers are at risk of exploding when exposed to heat.[1]
Disposal Plan: Waste Management and Spill Procedures
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. All disposal activities must be carried out by qualified personnel.[1]
1. Waste Disposal:
-
This compound should be disposed of as hazardous waste.
-
Do not allow the chemical to enter drains, soil, or waterways.[1][5]
-
Collect waste in a suitable, sealed, and clearly labeled container.[3]
-
The container should be labeled with "Hazardous Waste" and the full chemical name.[3]
-
Store the waste container in a designated and secure hazardous waste accumulation area.[3]
-
Dispose of the contents and container in accordance with all federal, state, and local regulations.[1][2]
2. Spill Management: In the event of a spill, follow these immediate steps:
-
Evacuate: Clear the area of all non-essential personnel.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[3]
-
Protect: Wear appropriate PPE, including respiratory protection, during cleanup.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste, taking care not to disperse dust.[1][3]
-
Decontaminate: Thoroughly clean the spill area.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
